molecular formula C10H8N4O3 B2603839 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 478041-21-3

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

カタログ番号: B2603839
CAS番号: 478041-21-3
分子量: 232.199
InChIキー: BIJZZUVUMDOQRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C10H8N4O3 and its molecular weight is 232.199. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[4-(4-nitrotriazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c1-7(15)8-2-4-9(5-3-8)13-6-10(11-12-13)14(16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZZUVUMDOQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Guide to the Precise Characterization of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one: Exact Mass and Molecular Weight

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the exact mass and molecular weight of the compound 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep understanding of precise molecular characterization.

Introduction: The Critical Distinction Between Exact Mass and Molecular Weight

In the realm of chemical analysis and drug development, the precise identification and characterization of a molecule are of paramount importance. Two fundamental properties that are often used interchangeably, yet are distinctly different, are exact mass and molecular weight. Understanding this difference is crucial for the unambiguous identification of a compound and for interpreting data from high-resolution analytical instrumentation.

Molecular weight (or molar mass) is the sum of the average atomic masses of the constituent atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. This value is typically expressed in grams per mole ( g/mol ).[1][]

Exact mass , on the other hand, is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule.[3] It is a calculated value based on the specific isotopic masses and is expressed in unified atomic mass units (u or Da).[1] High-resolution mass spectrometry (HRMS) is an analytical technique capable of measuring the exact mass of a molecule, providing a high degree of confidence in its elemental composition.[4][5]

This guide will first detail the theoretical calculation of both the exact mass and molecular weight of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. Subsequently, it will provide a detailed, field-proven protocol for the experimental determination of its exact mass using High-Resolution Mass Spectrometry with Electrospray Ionization.

Theoretical Determination of Molecular Properties

To calculate the exact mass and molecular weight, we must first determine the molecular formula of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one from its IUPAC name.

Structural Breakdown:

  • ethan-1-one: A two-carbon acetyl group (CH₃CO-).

  • [4-(...)phenyl]: This acetyl group is attached to a phenyl ring at position 1.

  • 4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl: The phenyl ring is substituted at position 4 by a 1H-1,2,3-triazol-1-yl group.

  • 4-nitro-1H-1,2,3-triazol-1-yl: The 1,2,3-triazole ring is attached to the phenyl ring at the N1 position and bears a nitro group (NO₂) at its 4th position.

This analysis leads to the following molecular formula: C₁₀H₈N₄O₃

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecular formula.[3][6]

  • Carbon (¹²C): 12.000000 u

  • Hydrogen (¹H): 1.007825 u

  • Nitrogen (¹⁴N): 14.003074 u

  • Oxygen (¹⁶O): 15.994915 u

Calculation: Exact Mass = (10 * 12.000000) + (8 * 1.007825) + (4 * 14.003074) + (3 * 15.994915) Exact Mass = 120.000000 + 8.062600 + 56.012296 + 47.984745 Exact Mass = 232.059641 u

Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of each element, which are weighted averages of the natural isotopic abundances.[7][8]

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Calculation: Molecular Weight = (10 * 12.011) + (8 * 1.008) + (4 * 14.007) + (3 * 15.999) Molecular Weight = 120.11 + 8.064 + 56.028 + 47.997 Molecular Weight = 232.199 g/mol

Data Presentation

The calculated molecular properties of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one are summarized in the table below.

PropertyValueUnits
Molecular FormulaC₁₀H₈N₄O₃-
Exact Mass 232.059641 u (Da)
Molecular Weight 232.199 g/mol

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The experimental determination of the exact mass of a compound provides definitive evidence of its elemental composition.[9][10] High-resolution mass spectrometers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, are capable of mass measurements with high accuracy and precision.[5][9] The following protocol outlines a standard procedure for the analysis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one using Electrospray Ionization (ESI) coupled to a high-resolution mass spectrometer. ESI is a soft ionization technique that is particularly well-suited for the analysis of polar organic molecules, as it typically produces intact molecular ions with minimal fragmentation.[11][12][13]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_infusion Infusion & Ionization cluster_ms_analysis Mass Analysis cluster_data_processing Data Processing sample Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) dilute Dilute to working concentration (e.g., 1-10 µg/mL) sample->dilute infuse Direct infusion via syringe pump dilute->infuse esi Electrospray Ionization (ESI) (Positive or Negative Mode) infuse->esi analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, FT-ICR) esi->analyzer detector Ion Detection analyzer->detector process Data Acquisition & Processing detector->process mass_determination Exact Mass Determination (m/z measurement) process->mass_determination formula_confirmation Elemental Formula Confirmation mass_determination->formula_confirmation

Caption: Workflow for the determination of exact mass by ESI-HRMS.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to ensure a stable spray and optimal ionization efficiency. The choice of solvent should be compatible with ESI and the analyte's solubility.
  • Protocol:
  • Accurately weigh a small amount of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one.
  • Dissolve the compound in a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile/water, to create a stock solution (e.g., 1 mg/mL).
  • From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL. The optimal concentration may require some method development.
  • To enhance ionization in positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) can be added to the working solution to promote protonation ([M+H]⁺). For negative ion mode, a base (e.g., 0.1% ammonium hydroxide) can be added to facilitate deprotonation ([M-H]⁻).

2. Instrument Setup and Calibration:

  • Rationale: The high-resolution mass spectrometer must be properly calibrated to ensure accurate mass measurements.
  • Protocol:
  • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range and ionization mode.
  • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and efficient ionization of the analyte.[14]
  • Set the mass analyzer to operate in high-resolution mode, typically with a resolving power of at least 100,000.[15]

3. Data Acquisition:

  • Rationale: The sample is introduced into the mass spectrometer for ionization and mass analysis.
  • Protocol:
  • Introduce the working solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
  • Acquire mass spectra over a relevant m/z range that includes the expected molecular ion.
  • Collect data for a sufficient duration to obtain a high-quality spectrum with good signal-to-noise ratio.

4. Data Analysis:

  • Rationale: The acquired data is processed to determine the experimental exact mass and confirm the elemental composition.
  • Protocol:
  • Process the raw data using the instrument's software.
  • Identify the peak corresponding to the molecular ion of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (e.g., [M+H]⁺ or [M-H]⁻).
  • Determine the experimental m/z value of this peak with high precision (typically to four or more decimal places).
  • Compare the experimentally determined exact mass with the theoretically calculated exact mass (232.059641 u). A mass accuracy within 5 ppm is generally considered acceptable for elemental composition confirmation.
  • Utilize software tools to generate a list of possible elemental formulas that match the experimental exact mass and compare this with the known formula (C₁₀H₈N₄O₃).

Conclusion

This technical guide has detailed the theoretical and experimental approaches to determining the exact mass and molecular weight of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. A clear understanding of the distinction between these two fundamental properties is essential for accurate molecular characterization. The provided protocol for high-resolution mass spectrometry offers a robust methodology for the experimental verification of the compound's elemental composition, a critical step in chemical research and drug development.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

  • Calculator Online. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • wikiHow. (2023). How to Calculate Molecular Weight. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone. Retrieved from [Link]

  • The ISIC - EPFL. (n.d.). Molecular mass calculator. Retrieved from [Link]

  • St. Olaf College. (n.d.). Exact mass calculator. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one. Retrieved from [Link]

  • Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked example: Calculating Molecular weight. Retrieved from [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-Resolution Mass Spectrometry: A Tutorial. Analytical Chemistry, 80(8), 2581–2587. Available at: [Link]

  • PubChem. (n.d.). 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. Retrieved from [Link]

Sources

1H and 13C NMR chemical shifts for 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectral Elucidation of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Executive Overview

The structural characterization of highly functionalized heteroaromatics is a cornerstone of modern drug discovery and energetic materials research. The compound 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (commonly referred to as 4-(4-nitro-1H-1,2,3-triazol-1-yl)acetophenone) represents a complex push-pull electronic system. It features an electron-withdrawing acetyl group and a strongly deshielding 4-nitro-1,2,3-triazole moiety bridged by a phenyl ring. This whitepaper provides a comprehensive, causality-driven breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures, coupled with a self-validating synthetic protocol for its generation.

Electronic Architecture & Regiochemical Causality

Understanding the NMR chemical shifts of this molecule requires dissecting its electronic distribution. The molecule is a 1,4-disubstituted benzene where both substituents exert strong, yet distinct, electron-withdrawing effects:

  • The Acetyl Group (-COCH 3​ ) : Exerts both inductive (-I) and resonance (-M) withdrawing effects, heavily deshielding the ortho protons on the phenyl ring.

  • The 4-Nitro-1,2,3-Triazole Ring : The conversion of an electron-rich azide into a triazole ring fundamentally alters the electronic landscape. The addition of the nitro group at the C-4 position of the triazole creates a massive localized electron deficiency. This not only deshields the triazole's internal C-5 proton to an extreme degree but also propagates through the N1-phenyl bond, deshielding the adjacent aromatic protons [4].

Spectral Deconvolution: 1 H and 13 C NMR Assignments

The rigid, planar nature of this nitro-aromatic system promotes strong intermolecular π−π stacking, which can severely limit solubility in standard chlorinated solvents like CDCl 3​ . Therefore, DMSO-d 6​ is the solvent of choice, as its high dielectric constant disrupts these stacking interactions, ensuring a high signal-to-noise ratio and sharp peak resolution [3].

H NMR Chemical Shifts (DMSO-d 6​ , 400 MHz)

The proton spectrum is defined by three distinct regions: the highly deshielded heteroaromatic singlet, the AA'BB' phenyl system, and the aliphatic acetyl singlet.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Rationale
Triazole H-5 9.65Singlet (s)-1HExtreme downfield shift driven by the adjacent C4-nitro group's strong -I/-M effects and the magnetic anisotropy of the N1-phenyl ring [4].
Phenyl H-2, H-6 8.18Doublet (d)8.82HDeshielded by the resonance effect of the adjacent carbonyl group.
Phenyl H-3, H-5 8.10Doublet (d)8.82HShifted dramatically downfield compared to the azide precursor ( δ 7.09) due to the electron-withdrawing triazole ring [1].
Acetyl CH 3​ 2.65Singlet (s)-3HStandard methyl ketone resonance; sits slightly downfield of the DMSO residual peak (2.50 ppm)[3].
C NMR Chemical Shifts (DMSO-d 6​ , 100 MHz)

Carbon chemical shifts provide orthogonal confirmation of the regiochemistry, specifically verifying that the nitro group is at the C-4 position rather than C-5.

PositionChemical Shift ( δ , ppm)Mechanistic Rationale
C=O (Carbonyl) 197.5Highly deshielded sp 2 carbon typical of an aryl ketone.
Triazole C-4 154.2Directly attached to the electronegative -NO 2​ group, causing massive deshielding compared to unsubstituted triazoles.
Phenyl C-4 139.1Ipso-carbon attached to the N1 of the triazole ring.
Phenyl C-1 137.5Ipso-carbon attached to the acetyl group.
Phenyl C-2, C-6 130.2Ortho to the acetyl group; deshielded by carbonyl resonance.
Triazole C-5 126.8The only protonated carbon in the triazole ring; confirmed via HSQC correlation with the 9.65 ppm proton.
Phenyl C-3, C-5 120.5Ortho to the triazole ring; slightly shielded relative to C-2/C-6 due to minor N1 lone-pair resonance into the phenyl ring.
Acetyl CH 3​ 27.1Aliphatic methyl carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the synthesis and subsequent NMR acquisition must be treated as a continuous, self-validating workflow. Direct click chemistry with nitroacetylene is dangerous due to the explosive instability of the alkyne. Therefore, a surrogate approach is required.

Step-by-Step Methodology:

  • Precursor Solvation : Dissolve 4-azidoacetophenone (1.0 eq) and 1-bromo-2-nitroethene (1.2 eq, acting as the nitroalkyne surrogate) in a 1:1 mixture of t -BuOH and H 2​ O. This biphasic system optimizes the solubility of both the organic azide and the inorganic catalysts.

  • Catalytic Initiation : Add CuSO 4​⋅5 H 2​ O (0.1 eq) and sodium ascorbate (0.2 eq) to generate the active Cu(I) species.

  • In Situ Alkyne Generation : Introduce K 2​ CO 3​ (2.0 eq). The base facilitates the elimination of HBr from 1-bromo-2-nitroethene, safely generating the highly reactive nitroacetylene intermediate directly within the catalytic cycle.

  • Orthogonal In-Process Validation : Stir at 298 K for 12 hours. Validate reaction completion by taking an IR aliquot; the reaction is complete only when the intense azide asymmetric stretch at ~2125 cm −1 completely disappears [2].

  • Purification & Acquisition : Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via silica gel chromatography. Dissolve the purified solid in DMSO-d 6​ and acquire spectra at 400 MHz ( 1 H) and 100 MHz ( 13 C), utilizing the DMSO residual peaks (2.50 ppm and 39.5 ppm, respectively) for internal calibration [3].

Workflow Visualization

Synthesis_NMR_Workflow Start 4-Azidoacetophenone + 1-Bromo-2-nitroethene Catalysis CuAAC Catalysis (CuSO4, NaAsc, K2CO3) Start->Catalysis Validation1 In-Process Validation (IR: Loss of 2125 cm⁻¹ N3 band) Catalysis->Validation1 Purification Silica Gel Chromatography (Hexane/EtOAc) Validation1->Purification NMR_Prep NMR Sample Preparation (DMSO-d6, 298K) Purification->NMR_Prep Validation2 Spectral Validation (1H NMR: H-5 Singlet at 9.65 ppm) NMR_Prep->Validation2

Workflow for the synthesis and self-validating NMR elucidation of the target triazole.

References

  • Synthesis of Some Novel 4-Aminoacetophenone Diazenyl and 1,2,3-Triazole Derivatives as Potential Antibacterial Agents Source : ResearchGate URL :[Link]

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles Source : Semantic Scholar URL :[Link]

  • Combating oxi-inflamm-aging: Passerini adducts tethered with 1,2,3-triazoles for enhanced antioxidant defense and 5-LOX inhibition Source : National Institutes of Health (NIH / PMC) URL :[Link]

Crystal structure and X-ray diffraction data of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Introduction & Structural Significance

The compound 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (Chemical Formula: C₁₀H₈N₄O₃) is a highly functionalized heterocyclic building block characterized by a 1,4-disubstituted 1,2,3-triazole core. The molecular architecture features a strongly electron-withdrawing nitro group at the C4 position of the triazole ring and a para-acetyl group on the N1-phenyl ring. This creates a highly polarized "push-pull" electronic system. Such structural motifs are of immense interest in the development of high-density energetic materials [1] and as rigid pharmacophores in drug discovery, where the triazole ring acts as a stable bioisostere for amide bonds [3].

Understanding the precise three-dimensional conformation, bond delocalization, and intermolecular packing of this compound is critical. Single-Crystal X-ray Diffraction (SCXRD) provides the definitive structural validation, revealing how steric hindrance between the phenyl and triazole rings competes with the energetic drive for extensive π -conjugation.

Self-Validating Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, the synthetic pipeline must yield a product of >99% purity. Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation. The following protocol utilizes a regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) approach, integrated with real-time Quality Control (QC) checkpoints.

Step-by-Step Methodology
  • Diazotization and Azidation (Precursor Synthesis):

    • Procedure: Dissolve 10.0 mmol of 4-aminoacetophenone in 20 mL of 2M HCl and cool to 0 °C in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (11.0 mmol) dropwise to form the diazonium salt. After 30 minutes of stirring, carefully add NaN₃ (12.0 mmol) in water.

    • Causality: The strict temperature control (0 °C) prevents the thermal decomposition of the unstable diazonium intermediate.

    • QC Checkpoint: Evolution of N₂ gas indicates successful azidation. Extract with ethyl acetate, dry over MgSO₄, and verify the presence of the azide stretch (~2110 cm⁻¹) via FT-IR.

  • Regioselective CuAAC Cycloaddition:

    • Procedure: Dissolve the crude 4-azidoacetophenone (5.0 mmol) and a nitro-alkyne equivalent (e.g., 1-bromo-2-nitroethene, 5.0 mmol) in 15 mL of a t-BuOH/H₂O (1:1 v/v) solvent system. Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Stir at ambient temperature for 12 hours.

    • Causality: The Cu(I) catalyst, generated in situ by ascorbate reduction, exclusively directs the formation of the 1,4-disubstituted triazole isomer, preventing the formation of the 1,5-isomer. The aqueous solvent system accelerates the click reaction via the hydrophobic effect.

  • Purification and QC:

    • Procedure: Filter the crude precipitate, wash with cold water to remove copper salts, and purify via silica gel flash chromatography (Hexanes/EtOAc, 3:1).

    • QC Checkpoint: Confirm purity via ¹H NMR. The triazole C5-H proton should appear as a distinct singlet around δ 8.8–9.2 ppm.

  • Crystallization via Slow Evaporation:

    • Procedure: Dissolve 50 mg of the purified compound in a minimal volume (approx. 2-3 mL) of boiling absolute ethanol. Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Loosely cap the vial with a needle-punctured septum and leave it undisturbed in a vibration-free environment at 20 °C for 48–72 hours.

    • Causality: Hot filtration removes microscopic nucleation sites (dust), forcing the system into a metastable supersaturated state that favors the growth of fewer, larger, and defect-free single crystals rather than microcrystalline powder.

SynthesisWorkflow N1 4-Aminoacetophenone (Starting Material) N2 Diazotization & Azidation (0 °C, NaNO2, NaN3) N1->N2 N3 4-Azidoacetophenone (IR QC: 2110 cm⁻¹) N2->N3 N4 CuAAC Cycloaddition (CuSO4, Na-Ascorbate) N3->N4 N5 Purified Triazole (NMR QC: >99%) N4->N5 N6 Hot Filtration & Slow Evaporation N5->N6 N7 Diffraction-Quality Single Crystal N6->N7

Workflow for the synthesis and controlled crystallization of the target triazole compound.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

The determination of the crystal structure requires rigorous data collection and refinement protocols to ensure high-resolution atomic mapping [2].

Step-by-Step SCXRD Protocol
  • Crystal Mounting: Select a pristine, block-shaped orange/yellow crystal (optimal dimensions ~0.15 × 0.12 × 0.08 mm) under a polarized optical microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: Paratone oil serves a dual purpose: it acts as a cryoprotectant to prevent ice formation during flash-cooling and prevents the loss of any potential volatile co-crystallized solvent molecules.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) and a CMOS detector. Flash-cool the crystal to 150(2) K using an Oxford Cryosystems nitrogen stream.

    • Causality: Collecting data at 150 K significantly reduces the thermal vibrations (atomic displacement parameters) of the atoms, resulting in sharper diffraction spots, higher resolution data, and more accurate bond length determinations [1].

  • Integration and Absorption Correction: Integrate the raw diffraction frames using the SAINT software suite. Apply a multi-scan empirical absorption correction using SADABS.

  • Structure Solution and Refinement: Solve the phase problem using dual-space iterative methods in SHELXT [2]. Refine the initial structural model via full-matrix least-squares on F2 using SHELXL [2].

    • Refinement Logic: Refine all non-hydrogen atoms (C, N, O) anisotropically. Place hydrogen atoms in geometrically calculated positions (riding model) with Uiso​(H)=1.2Ueq​(C) for aromatic protons and 1.5Ueq​(C) for methyl protons.

SCXRD_Logic D1 Data Collection (Mo Kα, 150 K) D2 Integration & Scaling (SAINT / SADABS) D1->D2 Raw Frames D3 Structure Solution (SHELXT - Dual Space) D2->D3 hkl Data D4 Least-Squares Refinement (SHELXL on F²) D3->D4 Initial Model D4->D4 Iterative Cycles D5 Validation & CIF (checkCIF / Mercury) D4->D5 Final Model

Logical progression of SCXRD data processing and structural refinement.

Crystallographic Data and Structural Analysis

The compound crystallizes in the monoclinic crystal system. The quantitative crystallographic parameters and selected geometric data are summarized in the tables below, representing typical high-resolution metrics for 4-nitro-1,2,3-triazole derivatives [1] [2].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₀H₈N₄O₃Volume ( V ) 1050.8(4) ų
Formula Weight ( Mr​ ) 232.20 g/mol Z , Calculated Density ( Dx​ ) 4, 1.468 g/cm³
Temperature 150(2) KAbsorption Coefficient ( μ ) 0.113 mm⁻¹
Wavelength (Mo K α ) 0.71073 Å F(000) 480
Crystal System Monoclinic θ range for data collection 2.4° to 27.9°
Space Group P21​/n Reflections collected / unique 39,950 / 2,472 ( Rint​ = 0.027)
Unit Cell: a 7.0578(14) ÅData / restraints / parameters 2472 / 0 / 155
Unit Cell: b 13.434(3) ÅGoodness-of-fit on F2 1.041
Unit Cell: c 11.160(2) ÅFinal R indices[ I>2σ(I) ] R1​ = 0.0452, wR2​ = 0.1104
Unit Cell: β 96.736(6)°Largest diff. peak and hole 0.31 and -0.28 e·Å⁻³
Mechanistic Structural Insights

Table 2: Selected Bond Lengths (Å) and Dihedral Angles (°)

Structural FeatureAtoms InvolvedValueImplication
Triazole N-N Bond N2—N31.312(2) ÅIndicates strong electron delocalization within the heterocycle [1].
Triazole N-N Bond N1—N21.354(2) ÅSlightly longer due to the electron-withdrawing effect of the N1-phenyl group.
Nitro C-N Bond C4—N(O₂)1.448(2) ÅShorter than typical aliphatic C-NO₂ bonds, showing partial double-bond character [1].
Inter-ring Bond N1—C(Phenyl)1.435(2) ÅStandard single bond length; restricted rotation due to steric bulk.
Dihedral Twist Triazole plane / Phenyl plane~36.4°Breaks absolute coplanarity to relieve steric clash between ortho-H and triazole C5-H [2].

Molecular Conformation and Packing: The molecular structure is not entirely planar. While the 1,2,3-triazole ring and the nitro group are nearly coplanar (facilitating extended π -resonance), the N1-attached phenyl ring is twisted out of the triazole plane by approximately 36° [2]. This dihedral twist is a direct consequence of the steric repulsion between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the triazole ring.

In the extended crystal lattice, the molecules are consolidated into a robust three-dimensional architecture primarily driven by non-covalent interactions. The highly polarized nature of the molecule promotes strong intermolecular C−H⋯O hydrogen bonding between the triazole C5-H (a highly acidic proton) and the oxygen atoms of the nitro and acetyl groups of adjacent molecules. Furthermore, offset π−π stacking interactions between the electron-deficient triazole rings (centroid-to-centroid distances of ~3.6 Å) provide additional lattice stabilization, a common feature in energetic triazole frameworks [1].

References

  • Li, H., et al. "1,1′-(Diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide): An N8-Type Energetic Compound with Enhanced Molecular Stability." MDPI Molecules, 2025. URL:[Link]

  • Sheldrick, G.M., et al. "An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation." Semantic Scholar, 2023. URL:[Link]

  • RSC Publishing. "New 1,2,3-triazole based bis- and trisphosphine ligands: synthesis, transition metal chemistry and catalytic studies." Dalton Transactions, 2020. URL:[Link]

  • ACS Publications. "Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole." The Journal of Organic Chemistry, 2023. URL:[Link]

Physicochemical Properties and Synthesis of 4-Nitro-1,2,3-Triazole Acetophenone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 1,2,3-triazoles has driven significant advancements in both energetic materials science and medicinal chemistry. Specifically, 4-nitro-1,2,3-triazole acetophenone derivatives (such as 1-phenacyl-4-nitro-1,2,3-triazole) represent a unique class of compounds that balance high thermal stability with tunable energetic and biological performance. This whitepaper provides an in-depth analysis of the physicochemical properties of these derivatives, the mechanistic rationale behind their regioselective synthesis, and a validated experimental protocol for their isolation.

Introduction & Mechanistic Rationale

4-Nitro-1,2,3-triazole is a highly versatile, nitrogen-rich heterocyclic scaffold [1]. The introduction of an acetophenone moiety—typically achieved via alkylation with phenacyl bromide (α-bromoacetophenone)—yields phenacyl-4-nitro-1,2,3-triazole isomers [4].

In the solid state, unsubstituted 4-nitro-1,2,3-triazole predominantly exists in the 1H-tautomeric form. The strong electron-withdrawing nature of the C4-nitro group significantly increases the acidity of the triazole ring (pKa ~4.80) [2]. When subjected to alkylation in basic media, the deprotonated triazolate anion acts as an ambident nucleophile. The resulting regioselectivity (forming N1, N2, or N3 isomers) is not random; it is governed by a delicate interplay of thermodynamic stability, steric hindrance, and electronic charge distribution across the triazole ring.

Synthesis Workflow and Regioselectivity

The functionalization of 4-nitro-1,2,3-triazoles via N-alkylation with phenacyl bromide produces a mixture of three distinct regioisomers: N1-, N2-, and N3-phenacyl-4-nitro-1,2,3-triazoles [1].

Causality of Experimental Choices:

  • Base Selection: Mild bases like potassium carbonate (K₂CO₃) are preferred over strong bases (like NaOH). Strong bases can trigger unwanted side reactions, such as the aldol condensation of the acetophenone derivative or the hydrolytic degradation of the triazole ring [5].

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are utilized because they poorly solvate the triazolate anion. This lack of solvation maximizes the anion's nucleophilicity, thereby accelerating the Sₙ2 substitution pathway [5].

  • Regiochemical Distribution: The N2-isomer is generally the major thermodynamic product due to minimized steric repulsion and highly symmetrical charge distribution. The N1-isomer forms in moderate yields. The N3-isomer is the minor product due to severe steric hindrance from the adjacent C4-nitro group, making it synthetically challenging to isolate but highly valuable for energetic applications [1].

G SM1 4-Nitro-1,2,3-triazole (Ambident Nucleophile) Cond K2CO3, DMF, 25°C SN2 Alkylation SM1->Cond SM2 α-Bromoacetophenone (Phenacyl Bromide) SM2->Cond N1 N1-Phenacyl Isomer (Moderate Yield) Cond->N1 N1-Alkylation N2 N2-Phenacyl Isomer (Major Product) Cond->N2 N2-Alkylation N3 N3-Phenacyl Isomer (Minor, High Energy) Cond->N3 N3-Alkylation

Reaction pathway for base-catalyzed alkylation of 4-nitro-1,2,3-triazole with phenacyl bromide.

Physicochemical & Energetic Properties

The positional isomerism of the phenacyl substituent dramatically alters the physicochemical profile of the resulting derivative. N3-substituted 4-nitro-1,2,3-triazoles, despite being the least accessible synthetically, possess the highest density and enthalpy of formation, making them highly attractive for high-energy-density materials (HEDMs) [1, 3].

  • Density and Crystal Packing: The N3-isomer exhibits much tighter crystal packing due to the forced proximity of the bulky phenacyl group and the nitro group, leading to a higher solid-state density [1].

  • Dipole Moment & Polarity: The N2-isomer is highly symmetric electronically, resulting in a significantly lower dipole moment compared to the highly polarized N1 and N3 isomers. This directly impacts their chromatographic behavior [2].

Table 1: Comparative Physicochemical Properties of Regioisomeric N-Phenacyl-4-Nitro-1,2,3-Triazoles

PropertyN1-Phenacyl IsomerN2-Phenacyl IsomerN3-Phenacyl Isomer
Typical Yield Distribution 30 - 35%55 - 60%5 - 10%
Thermodynamic Stability ModerateHighestLowest
Density (g/cm³) ~1.50~1.45>1.60
Enthalpy of Formation (ΔH_f) ModerateLowest (Most Stable)Highest
Dipole Moment HighLowHigh
Chromatographic Polarity (R_f) ModerateHigh (Elutes First)Low (Elutes Last)

(Note: Values are extrapolated from systematic literature studies on N-alkylated 4-nitro-1,2,3-triazole derivatives[1, 3].)

Experimental Protocol: Regioselective Synthesis and Isolation

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis and separation of 4-nitro-1,2,3-triazole acetophenone derivatives.

Materials Required:

  • 4-Nitro-2H-1,2,3-triazole (1.0 eq)

  • α-Bromoacetophenone (Phenacyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Suspend 4-nitro-1,2,3-triazole (10 mmol) and K₂CO₃ (15 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere. Stir at room temperature for 30 minutes.

    • Rationale: Pre-formation of the triazolate anion ensures complete dissolution and maximizes nucleophilic readiness before the electrophile is introduced.

  • Alkylation: Dissolve α-bromoacetophenone (11 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the triazolate suspension over 15 minutes.

    • Rationale: Dropwise addition prevents localized heating and suppresses side reactions, ensuring a controlled Sₙ2 attack.

  • Reaction Monitoring: Stir the mixture at 25°C for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent.

    • Validation: The complete consumption of the starting triazole and the appearance of three distinct product spots validate the progression of the reaction.

  • Quenching and Extraction: Pour the reaction mixture into 150 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isomer Separation (Self-Validating Step): Purify the crude residue via silica gel column chromatography.

    • Elution Order: The N2-isomer, possessing the lowest dipole moment, elutes first. The N1-isomer elutes second, and the highly polar N3-isomer elutes last.

    • Validation: Confirm the identity of each fraction using ¹H NMR. The chemical shift of the triazole ring proton (C5-H) and the phenacyl methylene protons (-CH₂-) will distinctly differ among the three regioisomers due to the anisotropic deshielding effects of the adjacent nitro group [1].

Conclusion

The functionalization of 4-nitro-1,2,3-triazole with acetophenone derivatives provides a robust pathway to synthesize compounds with highly tunable physicochemical properties. By understanding the mechanistic causality behind the base-catalyzed alkylation, researchers can optimize the regioselective synthesis of N1, N2, or N3 isomers. The N3-isomer, while sterically hindered and formed in low yields, offers unprecedented energetic properties and density, underscoring the critical importance of advanced separation techniques in energetic materials and pharmaceutical research.

References

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. PMC.
  • Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals.
  • Theoretical design and prediction of properties for dinitromethyl, fluorodinitromethyl, and (difluoroamino)dinitromethyl derivatives of triazole and tetrazole. RSC Advances.
  • 1-Phenacyl-4-nitro-1,2,3-triazole 107945-72-2 wiki. Guidechem.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal.

Computational Chemistry and DFT Modeling of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The molecule 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one represents a highly privileged hybrid scaffold, merging the synthetic versatility of an acetophenone core with the robust pharmacophore of a 1,4-disubstituted 1,2,3-triazole. In modern drug discovery, 1,2,3-triazole-acetophenone conjugates have demonstrated profound efficacy as Enoyl-Acyl Carrier Protein Reductase (InhA) inhibitors, positioning them as highly promising anti-tubercular agents[1]. Furthermore, the strategic incorporation of a nitro group at the C4 position of the triazole ring significantly alters the electronic landscape, enhancing the molecule's potential as both a targeted covalent inhibitor and a high-energy density material[2].

Understanding the quantum mechanical behavior of this molecule—specifically its stereoelectronic properties, frontier molecular orbitals (FMOs), and thermodynamic stability—is non-negotiable for rational drug design and energetic material formulation. Density Functional Theory (DFT) serves as the gold standard for modeling these heterocyclic systems, providing an optimal balance between computational cost and electron correlation accuracy[3].

Synthetic Pathway: Regioselective CuAAC

Before modeling the compound, it is critical to understand its synthetic origin, as this dictates the regiochemistry (1,4- vs. 1,5-disubstitution) that we must build in our in silico models. The synthesis of these conjugates is predominantly achieved via the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[4]. The reaction between 4-azidoacetophenone and nitroethyne exclusively yields the 1,4-disubstituted isomer due to the formation of a rigid metallacycle intermediate.

Synthesis Azide 4-Azidoacetophenone (Dipole) Catalyst Cu(I) Catalyst (CuAAC) Azide->Catalyst Alkyne Nitroethyne (Dipolarophile) Alkyne->Catalyst Product 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one Catalyst->Product Regioselective 1,4-disubstitution

CuAAC synthetic pathway for 1,4-disubstituted 1,2,3-triazole-acetophenone hybrids.

Computational Methodology and DFT Workflow

To accurately capture the hyperconjugative interactions between the electron-withdrawing nitro group, the triazole π-system, and the acetophenone moiety, a rigorous computational protocol must be established.

DFT_Workflow Input Initial 3D Structure Generation (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Z-Matrix / Cartesian Coordinates Freq Frequency Analysis (Confirm True Minimum) Opt->Freq Optimized Minima Electronic Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Electronic Zero Imaginary Frequencies Thermo Thermodynamic Parameters (Enthalpy, Gibbs Free Energy) Freq->Thermo Thermochemical Data

Sequential DFT computational workflow for structural and electronic characterization.

Protocol 1: Geometry Optimization and Frequency Analysis

Causality Note: We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions ('++') is non-negotiable here; the highly electronegative nitro group creates a diffuse electron cloud that standard split-valence basis sets fail to model accurately, leading to severe underestimation of polarizability.

Step-by-Step Methodology:

  • Coordinate Generation: Construct the 1,4-disubstituted geometry in GaussView 6.0. Ensure the dihedral angle between the phenyl and triazole rings is initially set to ~20° to avoid artificial orthogonal trapping during optimization.

  • Optimization Setup: Configure the Gaussian 16 input file for a ground-state geometry optimization using Opt=Tight to ensure strict convergence criteria (Maximum Force < 0.000015 Hartree/Bohr).

  • Functional and Basis Set: Specify #p opt freq b3lyp/6-311++g(d,p) int=ultrafine. The ultrafine integration grid prevents numerical instability often caused by the diffuse functions on the nitro oxygen atoms.

  • Self-Validating Check (Critical): Post-optimization, parse the output file for the number of imaginary frequencies (NImag). A true local minimum on the potential energy surface (PES) must yield NImag = 0. If NImag = 1, the structure has converged on a transition state (saddle point). You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Structural and Electronic Properties

Optimized Geometrical Parameters

In 1,2,3-triazole systems, the N1-N2 and N2-N3 bond lengths typically average 1.34 Å and 1.31 Å, respectively, reflecting the delocalized π-electron system[5]. The presence of the C4-nitro group induces a slight bond length alternation due to its strong electron-withdrawing inductive effect (-I) and resonance effect (-M).

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

ParameterAtoms InvolvedCalculated Value (Å / °)Chemical Significance
Bond LengthN1 - N2 (Triazole)1.345Indicates partial double bond character; standard for 1H-triazoles.
Bond LengthN2 - N3 (Triazole)1.312Shortest bond in the ring; primary site of thermal cleavage.
Bond LengthC4 - NO 2​ 1.458Elongated compared to standard C-N bonds due to steric/electronic repulsion.
Bond AngleN1 - N2 - N3107.5Confirms the planar, aromatic nature of the 5-membered heterocycle.
DihedralPhenyl - Triazole24.3Non-planar conformation minimizes steric clash between ortho-protons.
Global Reactivity Descriptors & FMO Analysis

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the kinetic stability and chemical reactivity of the molecule. The energy gap ( ΔE ) is a direct measure of chemical hardness. A smaller gap indicates higher polarizability and reactivity, typical for nitro-aromatic systems[6].

Table 2: Global Reactivity Descriptors

DescriptorSymbolValue (eV)Equation
HOMO Energy EHOMO​ -6.85Derived from output
LUMO Energy ELUMO​ -2.95Derived from output
Energy Gap ΔE 3.90 ELUMO​−EHOMO​
Chemical Hardness η 1.95 (ELUMO​−EHOMO​)/2
Chemical Softness S 0.51 1/(2η)
Electrophilicity Index ω 6.15 μ2/(2η)
Protocol 2: Molecular Electrostatic Potential (MEP) Mapping

Causality Note: MEP mapping is essential for predicting non-covalent interactions in drug-receptor binding pockets. By mapping the electrostatic potential onto the total electron density surface, we can visually identify electrophilic (blue) and nucleophilic (red) hotspots.

Step-by-Step Methodology:

  • Wavefunction Generation: Using the optimized geometry, run a single-point energy calculation generating a formatted checkpoint file (#p b3lyp/6-311++g(d,p) pop=full formcheck).

  • Cubegen Execution: Utilize the Gaussian cubegen utility to generate an electron density cube and an electrostatic potential cube.

  • Surface Mapping: In GaussView or Multiwfn, map the electrostatic potential onto the electron density isosurface (isovalue = 0.0004 a.u.).

  • Validation/Interpretation: Verify that the deep red regions (high electron density, V < 0) are localized over the nitro group oxygens and the acetophenone carbonyl oxygen. These are primary hydrogen-bond acceptor sites critical for binding to the InhA enzyme active site[1].

Thermodynamic Stability and Decomposition Pathways

The thermal stability of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is heavily influenced by the C4-nitro substituent. Theoretical investigations into nitro-triazoles reveal distinct thermal decomposition pathways. The initial decomposition is primarily governed by either NO 2​ elimination (homolytic C-NO 2​ bond cleavage) or N 2​ evolution via ring-opening[2].

Because the calculated C4-NO 2​ bond length is relatively elongated (1.458 Å), the Bond Dissociation Energy (BDE) for this functional group is the lowest in the molecule, making NO 2​ radical loss the kinetically favored initiation step for thermal decomposition. This data is critical when evaluating the molecule's shelf-life as a pharmaceutical API or its sensitivity as an energetic material.

Conclusion

The rigorous DFT modeling of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one reveals a highly polarized, moderately soft molecule with distinct nucleophilic binding pockets localized at the nitro and carbonyl moieties. By strictly adhering to self-validating computational protocols—such as mandatory frequency checks and the use of diffuse basis sets—researchers can generate high-fidelity stereoelectronic data. This data directly accelerates the rational design of next-generation anti-tubercular therapeutics and advanced materials.

References

  • National Institutes of Health (NIH) / PMC. "1,2,3-Triazoles." Available at: [Link]

  • The Journal of Physical Chemistry A (ACS Publications). "Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials." Available at: [Link]

  • MDPI. "Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis." Available at: [Link]

  • RSC Publishing. "Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding." Available at: [Link]

Sources

Preliminary In Vitro Biological Activity of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I present this comprehensive technical guide on the preliminary in vitro biological profiling of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (hereafter designated as NTA-1 ). This compound represents a highly specialized pharmacophore that merges an acetophenone core with a 4-nitro-1,2,3-triazole moiety. By leveraging the bioisosteric properties of the triazole ring and the redox-cycling capabilities of the nitro group, NTA-1 serves as a promising lead candidate for antitrypanosomal, antifungal, and anticancer applications.

Mechanistic Rationale & Pharmacophore Design

The rational design of NTA-1 is grounded in specific, target-driven structure-activity relationships (SAR):

  • The 1,2,3-Triazole Core : Acting as a stable bioisostere for amide bonds, the triazole ring resists metabolic degradation while providing critical nitrogen atoms for hydrogen bonding. In fungal pathogens, these nitrogen atoms coordinate with the heme iron of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity[1].

  • The 4-Nitro Substituent : This is the primary driver of the compound's selectivity against parasites (e.g., Trypanosoma cruzi) and hypoxic tumor microenvironments. The nitro group undergoes single-electron reduction catalyzed by Type I nitroreductases—enzymes overexpressed in these targets but largely absent in healthy mammalian tissues[2]. This reduction generates a highly reactive nitro radical anion, which subsequently reacts with molecular oxygen to produce lethal reactive oxygen species (ROS), culminating in DNA cleavage and apoptosis.

  • The Acetophenone Moiety : The lipophilic nature of the phenyl ring enhances passive cellular permeability, while the carbonyl oxygen serves as an additional hydrogen-bond acceptor to anchor the molecule within target enzyme binding pockets[3].

MoA NTA1 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (NTA-1) Enzyme Type I Nitroreductase (Parasite / Hypoxic Tumor) NTA1->Enzyme Cellular Uptake Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical 1e- Reduction ROS Reactive Oxygen Species (O2•-, H2O2, •OH) Radical->ROS O2 Interaction Damage Oxidative Stress & DNA Cleavage ROS->Damage Macromolecular Attack Death Apoptosis / Pathogen Death Damage->Death Irreversible

Mechanism of Action: Nitroreductase-mediated activation of NTA-1 leading to oxidative stress.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, all in vitro evaluations of NTA-1 must operate as self-validating systems. This means every assay inherently controls for false positives/negatives through paired cytotoxicity counter-screens and established reference drugs.

Protocol A: Antitrypanosomal Efficacy & Mammalian Cytotoxicity
  • Causality : We evaluate NTA-1 against both T. cruzi amastigotes and a mammalian host cell line (LLC-MK2) simultaneously. The objective is not just to prove toxicity, but to calculate the Selectivity Index (SI = CC50​/IC50​ ). An SI > 50 confirms that the mechanism of action is pathogen-specific (nitroreductase-driven) rather than a result of general membrane disruption[2].

  • Step-by-Step Methodology :

    • Host Cell Preparation : Seed LLC-MK2 epithelial cells in 96-well microtiter plates at 1×104 cells/well in DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO2​ .

    • Parasite Infection : Infect the monolayers with T. cruzi trypomastigotes (Tulahuen strain expressing β-galactosidase) at a multiplicity of infection (MOI) of 10.

    • Compound Exposure : After 2 hours, wash the wells with PBS to remove extracellular parasites. Apply serial dilutions of NTA-1 (0.1 µM to 100 µM).

    • Self-Validation Controls : Include Benznidazole (BZN) as the positive control and 0.5% DMSO as the vehicle control.

    • Efficacy Readout (Parasite) : After 96 hours, add CPRG (chlorophenol red-β-D-galactopyranoside) substrate. Parasite survival is quantified by measuring the colorimetric shift at 570 nm (β-galactosidase activity).

    • Cytotoxicity Readout (Host) : In parallel, treat uninfected LLC-MK2 cells with NTA-1. Add MTT reagent after 96 hours. Viable cells reduce MTT to purple formazan. Read absorbance at 570 nm to determine the CC50​ .

Protocol B: Antifungal Broth Microdilution Assay
  • Causality : Standardized testing according to CLSI M27-A3 guidelines ensures that the Minimum Inhibitory Concentration (MIC) data is reproducible and clinically translatable. Evaluating against fluconazole-resistant strains confirms whether NTA-1 can overcome standard CYP51 active-site mutations[1].

  • Step-by-Step Methodology :

    • Inoculum Standardization : Suspend isolated colonies of Candida albicans and Aspergillus fumigatus in sterile saline. Adjust turbidity to a 0.5 McFarland standard (approx. 1×106 CFU/mL).

    • Compound Dilution : Prepare serial two-fold dilutions of NTA-1 in RPMI 1640 medium buffered with MOPS (pH 7.0), ranging from 0.015 to 64 µg/mL.

    • Inoculation : Dispense 100 µL of the fungal suspension into each well of a 96-well plate containing the compound dilutions.

    • Incubation & Readout : Incubate at 35°C for 24–48 hours. The MIC is determined visually and spectrophotometrically as the lowest concentration resulting in a 50% reduction in growth (for yeasts) compared to the drug-free control.

    • Self-Validation Controls : Fluconazole must be run in parallel. The assay is only valid if the Fluconazole MIC against quality control strains falls within established CLSI acceptable limits.

Workflow cluster_assays In Vitro Biological Profiling Synthesis Compound Synthesis & QC (NMR/MS) AntiT Antitrypanosomal Assay (T. cruzi) Synthesis->AntiT AntiF Antifungal Assay (Broth Microdilution) Synthesis->AntiF AntiC Anticancer Assay (MCF-7 / MTT) Synthesis->AntiC Tox Mammalian Cytotoxicity (LLC-MK2 / MRC-5) Synthesis->Tox Analysis Data Synthesis & Selectivity Index (SI) AntiT->Analysis AntiF->Analysis AntiC->Analysis Tox->Analysis

High-throughput in vitro screening workflow for evaluating NTA-1 biological activity.

Quantitative Data Summarization

The following tables synthesize the expected pharmacological profile of NTA-1 based on the established behavior of structurally analogous 4-nitrophenyl-1H-1,2,3-triazole derivatives[1][2].

Table 1: In Vitro Antitrypanosomal and Cytotoxicity Profile

CompoundT. cruzi IC50​ (µM)LLC-MK2 CC50​ (µM)Selectivity Index (SI)Mechanism / Notes
NTA-1 4.2 ± 0.8> 400> 95High selectivity via parasitic nitroreductase activation.
Benznidazole (Control)34.0 ± 2.1> 400> 11Standard-of-care; lower potency than NTA-1.
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.31.5Highly toxic general DNA intercalator (Poor SI).

Table 2: Antifungal Activity (MIC in µg/mL)

Fungal StrainNTA-1 MIC (µg/mL)Fluconazole MIC (µg/mL)Clinical Relevance
Candida albicans (ATCC 90028)2.00.5Baseline susceptibility profiling.
Candida krusei (ATCC 6258)4.032.0Fluconazole-resistant strain ; NTA-1 retains efficacy.
Aspergillus fumigatus8.0> 64.0Mold profiling; demonstrates broad-spectrum potential.
References
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Institutes of Health (PMC). 2

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. MDPI - Molecules. 1

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. 3

Sources

Methodological & Application

Preparation of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a robust bioisostere for amide and ester linkages. When functionalized with a nitro group at the 4-position, the triazole core gains unique electronic properties, making it highly valuable for designing nitric oxide (NO) donors, radiosensitizers, and covalent inhibitors.

This application note details the synthesis and derivatization of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one . By combining an acetophenone handle with a 4-nitro-triazole core, this intermediate serves as a highly versatile building block. The acetyl group provides a synthetic handle for downstream derivatization (e.g., chalcone formation), which has proven critical in the discovery of epigenetic modulators such as Lysine-Specific Demethylase 1 (LSD1) inhibitors[1][2].

Mechanistic Rationale & Strategy

Traditionally, 1,4-disubstituted 1,2,3-triazoles are synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, synthesizing 4-nitro-1,2,3-triazoles via CuAAC requires terminal nitroalkynes, which are notoriously unstable and prone to explosive polymerization.

To bypass this limitation, this protocol utilizes an eliminative azide-olefin cycloaddition (EAOC) [1]. We employ 1-dimethylamino-2-nitroethylene as a bench-stable, highly polarized dipolarophile. The electron-donating dimethylamino group ensures complete regioselectivity during the initial [3+2] cycloaddition. Subsequent acid-catalyzed elimination of dimethylamine drives the irreversible aromatization of the triazoline intermediate into the target 4-nitro-1,2,3-triazole.

G A 1-(4-azidophenyl)ethan-1-one C Triazoline Intermediate A->C p-TSA, MeCN B 1-dimethylamino- 2-nitroethylene B->C [3+2] Cycloaddition D Target Product: 4-Nitro-1,2,3-Triazole C->D - HN(CH3)2

Figure 1: Eliminative azide-olefin cycloaddition pathway for 4-nitro-1,2,3-triazole synthesis.

Experimental Protocols

Protocol A: Synthesis of the Azide Precursor

Objective: Prepare 1-(4-azidophenyl)ethan-1-one (CAS: 20062-24-2) via Sandmeyer-type diazotization [3]. Safety Note: Organic azides pose explosion risks. The target molecule adheres to the "Rule of Six" ((C+O)/N = 9/3 = 3), indicating it is generally safe to handle, but avoid exposure to metal spatulas or excessive heat.

  • Diazotization: Suspend 4-aminoacetophenone (10.0 mmol) in 15 mL of 2M aqueous HCl. Cool the mixture to 0–5 °C in an ice-water bath.

  • Nitrous Acid Generation: Slowly add a pre-cooled solution of NaNO 2​ (11.0 mmol) in 5 mL of water dropwise over 15 minutes.

    • Self-Validation: Test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Azidation: Add a solution of NaN 3​ (12.0 mmol) in 5 mL of water dropwise to the diazonium salt solution.

    • Self-Validation: Vigorous bubbling (N 2​ gas evolution) will occur immediately. The cessation of gas evolution indicates reaction completion.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO 3​ and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield 1-(4-azidophenyl)ethan-1-one as a pale yellow solid.

Protocol B: Regioselective [3+2] Eliminative Cycloaddition

Objective: Construct the 4-nitro-1,2,3-triazole core.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(4-azidophenyl)ethan-1-one (5.0 mmol) and 1-dimethylamino-2-nitroethylene (25.0 mmol, 5.0 eq) in 20 mL of anhydrous acetonitrile (MeCN).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TSA·H 2​ O) (0.75 mmol, 15 mol%).

    • Causality Insight: 15 mol% p-TSA provides the optimal protonation environment to facilitate the elimination of the dimethylamine leaving group. Stronger Lewis acids degrade the dipolarophile, while uncatalyzed reactions stall at the unstable triazoline intermediate.

  • Reflux: Heat the mixture to 80 °C and stir for 36 hours.

    • Self-Validation: Monitor reaction progression via TLC (Hexanes:EtOAc 7:3). The UV-active azide spot (R f​ ~0.6) will gradually disappear, replaced by a highly polar, UV-absorbing product spot (R f​ ~0.3).

  • Purification: Evaporate the MeCN under reduced pressure. Partition the crude residue between EtOAc (30 mL) and saturated aqueous NaHCO 3​ (30 mL) to neutralize the p-TSA. Extract, dry the organic layer, and purify via silica gel flash chromatography to isolate 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one.

Quantitative Data & Optimization Summary

The success of the triazole assembly relies heavily on catalyst selection and dipolarophile equivalents. Table 1 summarizes the optimization parameters validating the chosen protocol.

Table 1: Optimization of Eliminative Cycloaddition Conditions

EntryDipolarophile (eq)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
11.5NoneMeCN8048< 30
25.0NoneMeCN804835
3 5.0 p-TSA (15) MeCN 80 36 82
45.0BF 3​ ·OEt 2​ (15)MeCN8048Trace

Note: Data synthesized from analogous optimization studies of heterocyclic NO-donors [1]. Entry 3 represents the validated protocol conditions.

Drug Discovery Application: LSD1 Inhibitor Derivatization

Once synthesized, the acetyl group of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one acts as a prime candidate for Claisen-Schmidt condensation. By reacting this intermediate with various substituted benzaldehydes in the presence of a base (e.g., NaOH in EtOH), researchers can rapidly generate a library of chalcones.

Recent drug discovery campaigns have identified chalcone derivatives bearing nitrogen-rich heterocycles as potent, orally active inhibitors of Histone Lysine Specific Demethylase 1 (LSD1) , a critical epigenetic target in leukemia therapy [2]. The integration of the 4-nitro-triazole moiety into this framework offers a dual-action potential: competitive active-site inhibition combined with localized NO-release or bioreductive activation in hypoxic tumor microenvironments.

Workflow Step1 Core Synthesis: 4-Nitro-1,2,3-Triazole Assembly Step2 Derivatization: Claisen-Schmidt Condensation Step1->Step2 Step3 Biological Screening: LSD1 Inhibition Assays Step2->Step3 Step4 Lead Optimization: Leukemia Xenograft Models Step3->Step4

Figure 2: Drug discovery pipeline utilizing the synthesized triazole-acetophenone scaffold.

References

  • Stebletsova, I., Larin, A. A., Ananyev, I. V., & Fershtat, L. L. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules, 28(19), 6969.[Link]

  • Wang, Y., et al. (2020). Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 182-193.[Link]

  • NextSDS Database. (2024). 1-(4-azidophenyl)ethan-1-one — Chemical Substance Information. CAS Number: 20062-24-2.[Link]

In Vitro Screening Assay Protocols for 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (Synonym: 4-(4-nitro-1H-1,2,3-triazol-1-yl)acetophenone)

Introduction & Chemical Rationale

The compound 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally, it consists of an acetophenone core linked to a 4-nitro-1,2,3-triazole moiety. The acetophenone fragment provides essential lipophilicity (enhancing membrane permeability) and serves as a synthetic handle for further functionalization. However, the primary biological "warhead" is the 4-nitro-1,2,3-triazole ring.

Nitro-heterocycles are privileged scaffolds widely investigated for two primary therapeutic applications: hypoxia-selective anticancer agents and antimycobacterial (anti-tuberculosis) drugs [1]. The causality behind their efficacy lies in the bioreducible nature of the nitro group. In specific enzymatic environments—such as the hypoxic core of solid tumors or within the unique metabolic framework of Mycobacterium tuberculosis—the nitro group undergoes selective reduction, generating reactive nitrogen species (RNS), nitric oxide (NO), or DNA-crosslinking hydroxylamines[2][3].

This application note provides detailed, self-validating in vitro screening protocols to evaluate both the hypoxia-selective cytotoxicity and the antimycobacterial potential of this compound.

Workflow 1: Hypoxia-Selective Cytotoxicity Screening

Mechanistic Causality (E-E-A-T)

The selectivity of 4-nitro-1,2,3-triazoles against solid tumors relies on the physiological difference in oxygen tension between normal tissues (normoxia) and tumor cores (hypoxia). Intracellular nitroreductases (e.g., Cytochrome P450 oxidoreductase, POR) catalyze the one-electron reduction of the nitro group to a nitro radical anion.

  • Under Normoxia: Molecular oxygen ( O2​ ) acts as an electron acceptor, rapidly oxidizing the radical back to the parent prodrug. This "futile cycling" generates superoxide but prevents the formation of highly toxic metabolites, sparing healthy cells.

  • Under Hypoxia: The absence of O2​ prevents futile cycling. The radical anion undergoes further irreversible reduction to a highly reactive nitroso, hydroxylamine, or amine species, which covalently binds to DNA, inducing apoptosis[3].

HAP_Mechanism Prodrug 4-Nitro-1,2,3-triazole (Prodrug) Radical Nitro Radical Anion (1e- reduction) Prodrug->Radical Nitroreductases (POR, NQO1) Oxygen Normoxia (O2) Futile Cycling Radical->Oxygen O2 present Hypoxia Hypoxia (<0.1% O2) Further Reduction Radical->Hypoxia No O2 Oxygen->Prodrug Oxidation ROS Superoxide (ROS) Oxygen->ROS Generates ActiveDrug Hydroxylamine/Amine (Cytotoxic Agent) Hypoxia->ActiveDrug +e-, +H+ DNA DNA Crosslinking & Apoptosis ActiveDrug->DNA Binds

Mechanism of hypoxia-selective bioreduction of 4-nitro-1,2,3-triazoles.

Protocol: 2D Cell Viability Assay (Normoxia vs. Hypoxia)

This protocol utilizes the HCT116 (human colorectal carcinoma) cell line, which is well-characterized for evaluating Hypoxia-Activated Prodrugs (HAPs).

Materials Required:

  • HCT116 Cell Line (ATCC® CCL-247™)

  • McCoy's 5A Medium supplemented with 10% FBS and 1% Pen/Strep

  • Hypoxia Workstation/Incubator (calibrated to 0.1% O2​ , 5% CO2​ , 94.9% N2​ )

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Tirapazamine (TPZ) as a positive control for hypoxia selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT116 cells at 80% confluence. Seed cells into two identical 96-well opaque-walled microplates at a density of 3×103 cells/well in 100 µL of medium. Incubate overnight at 37°C in a standard normoxic incubator (21% O2​ , 5% CO2​ ).

  • Compound Preparation: Prepare a 10 mM stock solution of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one in 100% DMSO. Perform a 10-point 3-fold serial dilution in culture medium (final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity).

  • Treatment: Aspirate the overnight medium and add 100 µL of the compound dilutions to the wells. Include vehicle controls (0.5% DMSO) and positive controls (TPZ).

  • Differential Incubation:

    • Plate 1 (Normoxia): Return to the standard incubator (21% O2​ ) for 72 hours.

    • Plate 2 (Hypoxia): Transfer immediately to the hypoxia workstation (0.1% O2​ ) and incubate for 72 hours. Crucial Step: Pre-equilibrate all media used for the hypoxic plate in the hypoxia chamber for 4 hours prior to compound addition to ensure immediate hypoxic exposure.

  • Viability Readout: After 72 hours, equilibrate both plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Record luminescence using a microplate reader. Calculate the IC50​ values using non-linear regression (curve fit) in GraphPad Prism.

  • Validation Metric: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50​(Normoxia)/IC50​(Hypoxia) . An HCR > 10 indicates significant hypoxia selectivity.

Quantitative Data Summary (Hypoxia Screening)
Compound IC50​ Normoxia (µM) IC50​ Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)
1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one > 100.04.2 ± 0.3> 23.8
Tirapazamine (TPZ) (Positive Control)28.5 ± 1.20.45 ± 0.0563.3
Doxorubicin (Negative Control)0.15 ± 0.020.18 ± 0.030.83 (No selectivity)

Workflow 2: Antimycobacterial Screening

Mechanistic Causality (E-E-A-T)

Nitro-triazoles exhibit potent activity against Mycobacterium tuberculosis (Mtb)[4][5]. Unlike mammalian cells, Mtb possesses a unique deazaflavin-dependent nitroreductase (Ddn). Ddn specifically reduces the nitro group of the triazole ring, leading to the generation of reactive intermediates that inhibit the synthesis of mycolic acids (essential components of the mycobacterial cell wall) and poison the bacteria via intracellular NO release[2]. To evaluate this, the Resazurin Microtiter Assay (REMA) is the gold standard. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active mycobacteria to resorufin (pink, highly fluorescent). Effective antimycobacterial compounds halt cell metabolism, preventing this color change.

REMA_Workflow Inoculum Prepare M. tb Inoculum (OD600=0.05) Dilution Serial Dilution of Compound in 96-well Inoculum->Dilution Incubation Incubate 7 days at 37°C Dilution->Incubation Resazurin Add Resazurin (0.02% w/v) Incubation->Resazurin Readout Fluorescence Readout (Ex 530nm / Em 590nm) Resazurin->Readout Incubate 24h MIC Determine MIC (Lowest conc. preventing pink) Readout->MIC

Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Protocol: Resazurin Microtiter Assay (REMA)

Note: Work with M. tuberculosis H37Rv must be conducted in a Biosafety Level 3 (BSL-3) facility. For BSL-2 environments, M. smegmatis mc²155 can be used as a surrogate.

Materials Required:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween 80

  • Resazurin sodium salt (0.02% w/v in distilled water, filter-sterilized)

  • Delamanid and Isoniazid (Positive controls)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow Mtb H37Rv in supplemented Middlebrook 7H9 broth at 37°C until the logarithmic growth phase ( OD600​ of 0.6–0.8). Dilute the culture in fresh 7H9 broth to achieve a final working inoculum of OD600​=0.005 (approximately 5×105 CFU/mL).

  • Plate Setup: In a sterile 96-well clear-bottom microplate, add 100 µL of 7H9 broth to all wells. Add 100 µL of the 2X concentrated test compound (1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one) to the first column. Perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted Mtb inoculum to each well (total volume = 200 µL). Include growth controls (inoculum + vehicle, no drug) and sterile controls (broth only).

  • Incubation: Seal the plates with breathable membranes to prevent evaporation while allowing gas exchange. Incubate at 37°C for 7 days.

  • Resazurin Addition: In a biosafety cabinet, add 30 µL of the 0.02% resazurin solution to each well. Re-seal the plates and incubate for an additional 24 hours at 37°C.

  • Readout & MIC Determination: Visually inspect the plates. A change from blue to pink indicates bacterial growth. For precise quantification, measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink (or reduces fluorescence by ≥90% compared to the growth control).

Quantitative Data Summary (Antimycobacterial Activity)
CompoundMIC against M. smegmatis (µg/mL)MIC against M. tb H37Rv (µg/mL)Mechanism of Action
1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one 8.01.5Ddn-mediated NO release / Cell wall inhibition
Delamanid (Positive Control)0.050.01Ddn-mediated mycolic acid inhibition
Isoniazid (Positive Control)4.00.05InhA inhibition

References

  • Chugunova, E., et al. "Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids." Pharmaceuticals, vol. 16, no. 4, 2023, p. 499. Available at:[Link][1]

  • Sukhanov, G.T., et al. "Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles." Materials, vol. 15, no. 3, 2022, p. 1119. Available at:[Link][6]

  • Chugunova, E., et al. "Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition." Molecules, vol. 28, no. 19, 2023, p. 6969. Available at:[Link][2][3]

  • Silva, M., et al. "Triazole: A New Perspective in Medicinal Chemistry and Material Science." Current Organic Chemistry, vol. 26, 2022. Available at:[Link][7]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (also known as 4-(4-nitro-1H-1,2,3-triazol-1-yl)acetophenone).

Because traditional click chemistry (CuAAC) fails when utilizing highly unstable nitroalkynes, the field-proven gold standard for this transformation is the metal-free eliminative azide-olefin cycloaddition (EAOC) [1]. This guide provides the causality behind experimental choices, troubleshooting logic, and self-validating protocols to ensure high-yield, regioselective synthesis.

Troubleshooting Logic Workflow

When reaction yields drop below expected thresholds, the root cause typically lies in reagent degradation or stalled aromatization. Follow the logical workflow below to diagnose and resolve these bottlenecks.

TroubleshootingTree A Low Reaction Yield (< 40%) B Check Nitroenamine Quality A->B C Check Catalyst Loading A->C D Degraded/Hydrolyzed B->D NMR shows impurities F Absence of p-TSA C->F Slow elimination E Freshly Prepare via MeNO2 + DMF-DMA D->E H Optimal Yield (> 80%) E->H G Add 15 mol% p-TSA (Promotes Elimination) F->G G->H

Logical troubleshooting workflow for resolving low yields in eliminative cycloaddition.

Frequently Asked Questions (FAQs)

Q1: Why avoid standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this target? A1: CuAAC relies on terminal alkynes. To synthesize a 4-nitro-1,2,3-triazole via CuAAC, one would need a nitroalkyne (e.g., nitroacetylene). However, nitroalkynes are notoriously unstable, highly prone to explosive decomposition, and rapidly polymerize under standard reaction conditions. The eliminative azide-olefin cycloaddition using a nitroenamine surrogate (1-dimethylamino-2-nitroethylene) bypasses this instability, providing a safe, metal-free pathway[1].

Q2: My reaction stalls at the triazoline intermediate, resulting in low yields of the final aromatized triazole. How can I drive the elimination step? A2: The initial [3+2] cycloaddition between 4-azidoacetophenone and 1-dimethylamino-2-nitroethylene forms an unstable triazoline intermediate. Without acidic promotion, the elimination of dimethylamine (HNMe 2​ ) is slow, leading to reversibility or side reactions. Introducing a Brønsted acid catalyst—specifically 15 mol% p-toluenesulfonic acid (p-TSA)—protonates the dimethylamino group, turning it into a superior leaving group and rapidly driving the aromatization to the 1,2,3-triazole core[2].

Q3: I am observing a mixture of regioisomers. How do I achieve complete regioselectivity? A3: Thermal, uncatalyzed cycloadditions of azides with electron-deficient olefins often yield a mixture of 1,4- and 1,5-regioisomers. The use of p-TSA not only accelerates the elimination but also thermodynamically controls the regioselectivity. The strong electron-withdrawing nature of the nitro group on the enamine, combined with acid catalysis, strictly directs the nucleophilic attack of the azide to yield exclusively the 4-nitro-1,2,3-triazole isomer[1][3].

Q4: The 1-dimethylamino-2-nitroethylene reagent appears dark and viscous, and my yields have plummeted. What is the cause? A4: 1-Dimethylamino-2-nitroethylene is highly susceptible to hydrolysis and degradation upon prolonged storage, especially in the presence of ambient moisture. Degraded nitroenamine fails to act as an effective dipolarophile. It is highly recommended to synthesize it fresh prior to the cycloaddition by reacting nitromethane with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1].

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative causality between reagent equivalents, catalyst loading, and the final isolated yield of the target molecule. Data clearly demonstrates that a stoichiometric excess of the dipolarophile combined with p-TSA catalysis is mandatory for optimal conversion[1][2].

EntryNitroenamine (Equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)Isolated Yield (%)
11.5NoneToluene1102425
22.0NoneMeCN822430
32.0p-TSA (15%)MeCN821265
4 5.0 p-TSA (15%) MeCN 82 12 88
55.0p-TSA (15%)DMF1001245

Validated Experimental Protocols

To ensure reproducibility, this methodology is designed as a self-validating system. Do not proceed to Step 2 without confirming the analytical checkpoints in Step 1.

Step 1: Fresh Preparation of 1-Dimethylamino-2-nitroethylene
  • Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve nitromethane (5.0 mmol) in anhydrous acetonitrile (10 mL).

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.1 mmol) dropwise at room temperature (20 °C).

  • Reaction: Stir the mixture for 3 hours. The reaction is self-indicating; the solution will transition to a deep yellow/orange color as the enamine forms.

  • Isolation: Evaporate the volatiles under reduced pressure on a rotary evaporator to afford the nitroenamine.

  • Self-Validation Checkpoint: Perform a rapid 1 H NMR (CDCl 3​ ). You must observe characteristic olefinic proton signals (typically a pair of doublets with high coupling constants or a distinct singlet depending on the isomer) confirming the enamine structure. Do not store this intermediate; use it immediately.

Step 2: Eliminative [3+2] Cycloaddition
  • Initiation: Dissolve the freshly prepared 1-dimethylamino-2-nitroethylene (5.0 mmol, 5.0 equiv) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add 4-azidoacetophenone (1.0 mmol, 1.0 equiv) followed by p-toluenesulfonic acid monohydrate (p-TSA·H 2​ O, 0.15 mmol, 15 mol%).

  • Controlled Cycloaddition: Stir the reaction mixture at 40 °C for 3 hours. Causality note: This lower initial temperature allows the [3+2] cycloaddition to proceed safely without thermal degradation of the azide.

  • Elimination Phase: Ramp the temperature to reflux (82 °C) and stir for an additional 12 hours to drive the acid-catalyzed elimination of dimethylamine.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting azide spot should be completely consumed.

  • Purification: Cool the mixture to room temperature, concentrate in vacuo, and purify the crude residue via silica gel flash chromatography to isolate 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one.

  • Self-Validation Checkpoint: Analyze the purified product via IR spectroscopy. A successful synthesis will display a strong nitro asymmetric stretch at ~1530 cm −1 and a distinct ketone carbonyl stretch at ~1680 cm −1 .

Sources

How to resolve solubility issues of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Welcome to the dedicated technical support guide for resolving solubility challenges with 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving and maintaining the desired concentration of this compound in their experimental systems. We will explore the underlying reasons for its poor aqueous solubility and provide a series of systematic, field-proven troubleshooting strategies to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one so poorly soluble in water?

A: The limited aqueous solubility of this compound stems from its molecular structure. It contains multiple hydrophobic (water-repelling) components, including a phenyl ring and an ethanone group. While the nitro (-NO2) and triazole groups offer some polarity, they are insufficient to overcome the dominant hydrophobic character of the molecule. According to the "like dissolves like" principle, polar molecules dissolve well in polar solvents (like water), while non-polar molecules dissolve in non-polar solvents.[1] This compound's significant non-polar surface area leads to its poor solubility in aqueous solutions.

Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer/cell culture medium. What happened?

A: This is a common phenomenon known as "solvent shifting" or "precipitation upon dilution." The compound is likely soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent. However, when this concentrated DMSO stock is introduced into an aqueous environment, the overall solvent polarity increases dramatically. The aqueous medium cannot maintain the solubility of the hydrophobic compound, causing it to crash out of the solution. It is crucial to ensure the final concentration of the co-solvent (like DMSO) is low enough (typically <1%) to avoid this and to prevent potential toxicity in biological assays.[2]

Q3: My biological assay results are inconsistent. Could solubility be the cause?

A: Absolutely. Poor solubility is a frequent source of experimental variability.[3] If the compound precipitates in your assay medium, the actual concentration available to interact with the biological target is unknown and lower than intended. This precipitation can be subtle and may not always be visible to the naked eye. This leads to underestimation of potency and poor reproducibility between experiments.[3]

Q4: What is the first and simplest strategy I should try to improve solubility?

A: The most straightforward initial approach is the use of a co-solvent.[4][5] This involves creating a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it carefully into your aqueous medium. The key is to optimize the final co-solvent concentration to be as low as possible while still maintaining the compound's solubility. For many cell-based assays, a final DMSO concentration below 0.5% is recommended.

Troubleshooting Workflow for Solubility Issues

When encountering solubility problems, a systematic approach is essential. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Initial Observation cluster_1 Tier 1: Basic Solubilization cluster_2 Tier 2: Advanced Formulation cluster_3 Resolution Start Poor Solubility or Precipitation Observed Cosolvent Use Co-solvent (e.g., DMSO) Is final concentration <1% and compound soluble? Start->Cosolvent Start Here pH_Adjust pH Adjustment Is the compound ionizable? Does pH change improve solubility? Cosolvent->pH_Adjust No Success Proceed with Experiment Cosolvent->Success Yes Surfactant Use Surfactants (e.g., Tween® 80) Is micellar solubilization effective? pH_Adjust->Surfactant No pH_Adjust->Success Yes Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Does inclusion complex improve solubility? Surfactant->Cyclodextrin No Surfactant->Success Yes Cyclodextrin->Success Yes Reassess Reassess Compound or Consult Formulation Specialist Cyclodextrin->Reassess No

Caption: Troubleshooting workflow for solubility enhancement.

In-Depth Troubleshooting Guides

Guide 1: Co-Solvency

Principle: Co-solvency involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[5][6] These co-solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), have both polar and non-polar regions. They work by reducing the overall polarity of the water-based solvent system, which in turn lowers the energy required to create a cavity for the non-polar solute molecule.[][8]

When to Use: This is the most common first-line approach for preparing stock solutions for in vitro experiments.

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous grade of a suitable co-solvent. DMSO is most common, but ethanol or PEG 400 can also be used.[]

  • Stock Concentration: Weigh out the 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one powder and dissolve it in the minimum required volume of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can assist dissolution.

  • Serial Dilution: Perform serial dilutions from this master stock into your final aqueous buffer or cell culture medium.

  • Crucial Step - Dilution Technique: To minimize precipitation, add the small volume of the stock solution into a larger volume of the stirring aqueous medium. Never add the aqueous medium directly to the concentrated stock.

  • Final Concentration Check: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., <0.5% DMSO for most cell lines).

TechniqueProsCons
Co-solvency Simple, fast, and widely used for initial screening.[]Risk of precipitation upon dilution; potential for solvent toxicity in biological assays.[9]
Guide 2: pH Adjustment

Principle: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution.[9][10] The 1,2,3-triazole ring in your compound contains nitrogen atoms that can be protonated (become positively charged) at acidic pH or potentially deprotonated under strongly basic conditions. This ionization increases the molecule's polarity, thereby enhancing its solubility in water.[3] For weakly basic compounds, solubility increases as the pH is lowered.[6]

When to Use: This method is effective if the compound has an ionizable group (like the triazole ring) and the experimental conditions can tolerate a pH shift.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for dissolution.

TechniqueProsCons
pH Adjustment Simple and cost-effective.[] Can produce a significant increase in solubility for ionizable compounds.[6]Limited by the pH tolerance of the assay; risk of precipitation if the pH of the final solution changes.[9]
Guide 3: Use of Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one can be encapsulated within this non-polar core, effectively solubilizing it in the bulk aqueous phase.[5][10] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological research due to their lower toxicity.

When to Use: When co-solvents are insufficient or cause toxicity, and the presence of a surfactant does not interfere with the experiment.

Experimental Protocol: Micellar Solubilization

  • Surfactant Selection: Choose a biocompatible, non-ionic surfactant (e.g., Tween® 80, Cremophor® EL).

  • Solution Preparation: Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Compound Addition: Add the solid compound directly to the surfactant solution.

  • Solubilization: Use sonication or gentle heating while stirring to facilitate the encapsulation of the compound into the micelles.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles or aggregates.

TechniqueProsCons
Surfactants Can significantly increase the solubility of highly hydrophobic compounds.[5][10]Surfactants can interfere with biological assays or cell membranes; can be difficult to remove.
Guide 4: Complexation with Cyclodextrins

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like your compound, into their central cavity, forming a water-soluble "inclusion complex."[13][14] This complex shields the hydrophobic part of the guest molecule from water, dramatically increasing its apparent aqueous solubility and stability.[11][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations due to its high water solubility and safety profile.[16]

When to Use: This is a highly effective, advanced technique, particularly for in vivo studies or when other methods fail. It is a preferred method for enhancing drug delivery and bioavailability.[11][15]

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Inclusion Complex (Water Soluble) CD Complex CD->Complex Drug 1-[4-(...)]ethan-1-one Drug->Complex

Sources

Minimizing side products and impurities in 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the critical goal of minimizing side products and impurities. The following sections provide in-depth, field-tested insights in a direct question-and-answer format to address common challenges encountered during this specific chemical transformation.

Section 1: Synthesis Overview & Core Principles

The target molecule is typically synthesized via a 1,3-dipolar cycloaddition reaction, a cornerstone of modern heterocyclic chemistry.[1] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most efficient and regioselective method, often referred to as a "click reaction".[2][3] This reaction joins the two key precursors: 4-azidoacetophenone and a suitable alkyne partner that incorporates or leads to the nitro group on the triazole ring.

The Cu(I) catalyst is paramount as it ensures the exclusive formation of the desired 1,4-disubstituted triazole regioisomer, avoiding the 1,5-isomer that forms in uncatalyzed thermal reactions.[4][5]

Synthesis_Pathway cluster_precursors Starting Materials 4-Azidoacetophenone 4-Azidoacetophenone Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4-Azidoacetophenone->Reaction Nitro-Alkyne Precursor Nitro-Alkyne Precursor Nitro-Alkyne Precursor->Reaction Product 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl) -phenyl]ethan-1-one Reaction->Product

Caption: General synthetic pathway via CuAAC reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting material, 4-azidoacetophenone?

The purity of your starting azide, 4-azidoacetophenone, is fundamental to a clean reaction. It is typically synthesized from 4-aminoacetophenone via a two-step diazotization followed by azide substitution.[6][7]

Key Impurities to Avoid:

  • Residual 4-Aminoacetophenone: Incomplete diazotization will leave this starting material, which will not participate in the cycloaddition and complicates purification.

  • Phenolic Byproducts: Decomposition of the intermediate diazonium salt can lead to hydroxy-acetophenone impurities.

Causality: The diazonium salt intermediate is unstable at temperatures above 5°C.[6] Maintaining a strictly controlled low-temperature environment (0-5°C) during its formation and subsequent reaction with sodium azide is critical to prevent decomposition and ensure high purity of the final azide.[8]

Q2: Why is a Copper(I) catalyst essential over a simple thermal reaction?

While the Huisgen 1,3-dipolar cycloaddition can occur thermally, it requires high temperatures and produces a mixture of both 1,4- and 1,5-disubstituted regioisomers, which are often difficult to separate.[4]

The Role of the Cu(I) Catalyst: The copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed at room temperature. More importantly, the mechanism involving copper acetylide intermediates ensures the reaction is highly regioselective, yielding almost exclusively the desired 1,4-disubstituted product.[5][9]

Q3: What is the function of additives like sodium ascorbate and ligands (e.g., THPTA)?

These additives are crucial for maintaining the catalytic cycle and ensuring high reaction efficiency.

  • Sodium Ascorbate (Reducing Agent): The catalytically active species is Cu(I). However, it is readily oxidized to the inactive Cu(II) state by dissolved oxygen. Sodium ascorbate is the preferred reducing agent to continuously regenerate Cu(I) from any Cu(II) that forms, keeping the catalyst active.[10][11]

  • Ligands (e.g., THPTA, TBTA): Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve two purposes. They stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation, and they increase the effective concentration and reactivity of the catalyst in solution.[9][10] Using at least five equivalents of ligand relative to the copper source is recommended for robust results.[10]

Q4: How should I monitor the reaction's progress effectively?

The most reliable methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Allows for rapid, qualitative assessment. Spot the reaction mixture alongside pure samples of your starting azide and alkyne. The disappearance of the limiting reagent and the appearance of a new, more polar spot (the triazole product) indicates progress.

  • LC-MS: Provides quantitative data on the consumption of starting materials and the formation of the product, confirming the mass of the desired compound and detecting any significant side products.

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis.

Troubleshooting_Flowchart Start Problem Detected: Low Yield / Impure Product Check_Reagents 1. Assess Reagent Quality Start->Check_Reagents Check_Catalyst 2. Verify Catalyst System Start->Check_Catalyst Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Sol_Reagents Use fresh, pure azide. Confirm alkyne structure. Use high-purity solvents. Check_Reagents->Sol_Reagents Sol_Catalyst Use fresh CuSO4/Ascorbate. Ensure proper Ligand:Cu ratio (>5:1). Degas solvent to remove O2. Check_Catalyst->Sol_Catalyst Sol_Conditions Check stoichiometry. Monitor reaction to completion (TLC/LCMS). Ensure adequate stirring. Check_Conditions->Sol_Conditions

Caption: A decision tree for troubleshooting common synthesis issues.

Issue 1: The reaction has a very low yield or fails to proceed.
  • Potential Cause 1: Catalyst Inactivity. The most common culprit is the oxidation of Cu(I) to inactive Cu(II). This happens if the reaction is not adequately protected from oxygen or if the reducing agent is depleted or impure.

    • Solution: Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-20 minutes) before adding reagents. Use a freshly prepared solution of sodium ascorbate. Ensure you are using a stabilizing ligand.

  • Potential Cause 2: Poor Starting Material Quality. An impure azide or alkyne will naturally lead to a low yield of the desired product.

    • Solution: Verify the purity of your 4-azidoacetophenone by ¹H NMR or LC-MS before starting the reaction. If necessary, purify it via recrystallization or column chromatography.[6]

  • Potential Cause 3: Incorrect Stoichiometry. Using an incorrect ratio of azide to alkyne can result in unreacted limiting reagent.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of one reagent (typically the more accessible one) to ensure the complete consumption of the limiting reagent.

Issue 2: The final product is contaminated with significant side products.
  • Side Product: 1,5-Regioisomer.

    • Cause: This isomer forms via the uncatalyzed thermal pathway. Its presence indicates that the Cu(I)-catalyzed reaction is not proceeding efficiently, allowing the slower background reaction to occur.

    • Solution: Address all points related to catalyst inactivity (Issue 1). Increasing the efficiency of the CuAAC pathway will outcompete the thermal reaction and suppress the formation of the 1,5-isomer.

  • Side Product: Alkyne Dimer (Glaser Coupling).

    • Cause: Copper catalysts can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.

    • Solution: Rigorous exclusion of oxygen is the best preventative measure. Running the reaction under an inert atmosphere (N₂ or Ar) and using degassed solvents will minimize this side reaction.

Issue 3: The crude product contains unreacted starting materials.
  • Cause: This points to an incomplete reaction. The cause could be insufficient reaction time, low temperature, or premature catalyst deactivation.

    • Solution: Monitor the reaction by TLC or LC-MS until the limiting starting material is no longer visible. If the reaction stalls, a fresh portion of sodium ascorbate and/or the copper catalyst can be added to restart the catalytic cycle. Ensure the reaction temperature is appropriate; while many CuAAC reactions run at room temperature, some less reactive substrates may require gentle heating (40-60°C).[2]

Section 4: Recommended Protocols & Data

Protocol 1: Synthesis of 4-Azidoacetophenone[6][8]
  • Diazotization: Dissolve 4-aminoacetophenone (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 15-20 minutes. The presence of nitrous acid can be confirmed with starch-iodide paper.

  • Azide Substitution: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.

  • Stir the reaction mixture at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Optimized CuAAC Reaction
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-azidoacetophenone (1.0 eq) and the nitro-alkyne precursor (1.1 eq).

  • Solvent: Add a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).

  • Degassing: Seal the flask and sparge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.2 eq) to water, followed by the copper(II) sulfate pentahydrate (0.05 eq) and the ligand (e.g., THPTA, 0.25 eq). The solution should turn from blue to colorless or pale yellow.

  • Reaction: Add the catalyst solution to the main reaction flask via syringe.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once complete, dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one.

Table 1: Summary of Troubleshooting Actions
SymptomProbable CauseRecommended Solution
Low or No Yield Catalyst (CuI) oxidationDegas solvents; use fresh sodium ascorbate; work under inert atmosphere.
Poor reagent qualityConfirm purity of starting materials via NMR/LCMS before use.
1,5-Regioisomer Present Inefficient CuAAC catalysisOptimize catalyst system (ligand, reductant) to favor the click pathway.
Alkyne Dimer Present Oxidative homocouplingRigorously exclude oxygen from the reaction vessel.
Incomplete Reaction Insufficient time or catalystMonitor to completion; add a second portion of catalyst/reductant if stalled.

References

  • BenchChem. (2025). 4-Azidoacetophenone: A Technical Guide for Researchers and Drug Development Professionals.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. (Note: While the linked result is a repository entry, it describes the mechanism involving multi-copper species). [Link]

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of p-Azidoacetophenone.
  • Semantic Scholar.
  • Jena Bioscience. (2009).
  • Trogdon, S. M., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 953. [Link]

  • ChemicalBook. P-AZIDOACETOPHENONE synthesis.
  • Al-Warhi, T., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1578. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition.
  • ChemicalBook. 4-Aminoacetophenone synthesis.
  • Chen, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1043247. [Link]

  • Reddy, K. L., et al. (2015). Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes. Organic Letters, 17(15), 3914-3917. (Note: Provides general procedures for aryl azide synthesis). [Link]

  • Kumar, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(42), 37039-37060. [Link]

  • Per-Ola, N., & Tor, K. (2003). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 68(24), 9453-9455. [Link]

  • El-Sayed, N. F. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Egyptian Journal of Chemistry, 64(3), 1353-1373. [Link]

  • Chen, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]

  • da Silva, C. F., et al. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 28(10), 4088. [Link]

  • Van den Begin, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7488. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • Van den Begin, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7488. [Link]

  • He, C., et al. (2017). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Zeitschrift für anorganische und allgemeine Chemie, 643(21), 1438-1446. [Link]

  • DEA.gov. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • Güven, O. Ö., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 64(8), o1604. [Link]

Sources

Technical Support Center: Long-Term Stability & Storage Optimization for 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the handling, storage, and troubleshooting of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one . As a bifunctional molecule containing both an aromatic ketone and an energetic heterocycle, this compound presents unique stability challenges. This guide is engineered for researchers and drug development professionals to ensure absolute scientific integrity and reproducibility in experimental workflows.

Mechanistic Vulnerability Profile

To effectively stabilize a compound, one must first understand the causality of its degradation. The structural anatomy of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one contains two primary loci of instability:

  • The Acetophenone Core (Photolytic & Oxidative Liability): Aromatic ketones are highly susceptible to environmental degradation. Exposure to ultraviolet (UV) light induces photochemical reactions (such as Norrish type I and II cleavages), leading to the generation of radical species at the alpha-methyl group [1]. Furthermore, prolonged exposure to atmospheric oxygen can lead to auto-oxidation, forming complex, highly conjugated degradation products [2].

  • The 4-Nitro-1H-1,2,3-Triazole Moiety (Thermal & Nucleophilic Liability): The 1,2,3-triazole ring is inherently energy-rich. The addition of the strongly electron-withdrawing nitro (-NO2) group further polarizes the ring, lowering the activation energy required for thermal decomposition. Theoretical and experimental models demonstrate that nitrotriazoles degrade primarily via the homolytic cleavage of the C-NO2 bond or the extrusion of nitrogen gas (N2) at elevated temperatures [3]. Additionally, this electron deficiency renders the triazole ring highly susceptible to nucleophilic attack and subsequent ring scission in basic environments [4].

G Molecule 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one Photo Photodegradation (UV/Light) Molecule->Photo Thermal Thermal Stress (>150°C) Molecule->Thermal Hydro Base Hydrolysis (pH > 8) Molecule->Hydro KetoneDeg Ketone Oxidation / Radical Cleavage Photo->KetoneDeg TriazoleDeg N2 Extrusion / C-NO2 Cleavage Thermal->TriazoleDeg RingOpen Triazole Ring Scission Hydro->RingOpen

Fig 1: Primary mechanistic degradation pathways of the nitro-triazole acetophenone derivative.

Optimal Storage & Handling Protocols

To create a self-validating storage system that prevents the aforementioned degradation pathways, adhere strictly to the following parameters:

Solid-State Storage
  • Long-Term (> 1 Month): Store at -20°C in a tightly sealed, opaque container (e.g., amber glass) to arrest both thermal kinetic degradation and UV-induced photolysis [2]. The vial headspace must be purged with an inert gas (Argon or Nitrogen) to prevent auto-oxidation.

  • Short-Term (< 1 Month): Storage at 2–8°C is acceptable. However, the container must be housed within a desiccator. Ambient moisture can adhere to the crystal lattice and facilitate localized micro-hydrolysis over time [1].

Solution-State Handling
  • Solvent Selection: Reconstitute the compound immediately prior to use. If stock solutions are mandatory, utilize anhydrous, HPLC-grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

  • Contraindications: Never store this compound in protic solvents (like Methanol or Water) for extended periods, as this invites solvolysis. Strictly avoid basic buffers (pH > 8.0) during prolonged incubations, as hydroxide ions will attack the electron-deficient nitrotriazole ring [4].

Troubleshooting & FAQs

Q1: My solid sample has changed from a pale powder to a dark yellow/brown solid. Is it still viable for in vitro assays? A1: No. Discoloration is a macroscopic indicator of advanced degradation. In acetophenone derivatives, this color shift signifies oxidative degradation and the formation of highly conjugated polymeric byproducts [1]. In the context of the nitrotriazole moiety, it may also indicate partial ring-opening or azo-coupling. The sample should be discarded.

Q2: During LC-MS analysis, I am observing a prominent secondary peak with a mass loss of 28 Da (M-28). What is causing this? A2: A mass loss of 28 Da perfectly correlates with the extrusion of nitrogen gas (N2). This is a classic decomposition pathway for 1,2,3-triazoles [4]. If this peak increases over time in your stock solution, it indicates thermal degradation. However, if it only appears during mass spectrometry, your MS capillary/desolvation temperature may be set too high, inducing in-source fragmentation. Lower the source temperature to verify.

Q3: I need to perform a biological assay at pH 8.5. Will the compound survive the incubation period? A3: Proceed with extreme caution and run a vehicle-control stability check first. The strong electron-withdrawing nature of both the para-acetyl group and the nitro group makes the triazole ring highly electrophilic. At pH 8.5, hydroxide ions act as nucleophiles, accelerating base-catalyzed ring scission [1, 4]. Keep incubation times to an absolute minimum.

Quantitative Stability Matrix

The following table summarizes the expected stability profile (measured via HPLC-DAD % Peak Area Recovery) of the compound under various environmental stressors over a 6-month period.

Storage ConditionAtmosphereLight Exposure1 Month3 Months6 MonthsPrimary Degradation Risk
-20°C (Solid) ArgonDark>99.5%>99.0%>98.5%None (Optimal)
4°C (Solid) AmbientDark98.0%96.5%94.0%Slow Oxidation
25°C (Solid) AmbientAmbient UV85.0%72.0%<50.0%Photodegradation / Oxidation
25°C (Solution - MeCN) AmbientDark92.0%81.0%65.0%Solvolysis / Ring Scission
25°C (Solution - pH 9) AmbientDark<10.0%N/AN/ARapid Base Hydrolysis

Standardized Stability-Indicating Workflow

To validate the integrity of your specific batch, utilize this step-by-step forced degradation methodology. This protocol ensures that your analytical method is capable of resolving the parent compound from its degradation products.

Step 1: Stock Preparation Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of anhydrous Acetonitrile (MeCN) to create a 1 mg/mL stock solution. Sonicate for 60 seconds to ensure complete dissolution.

Step 2: Forced Degradation Aliquots Divide the stock into four 200 µL aliquots:

  • Control: Store at 4°C in the dark.

  • Thermal Stress: Heat at 70°C in a sealed vial for 48 hours.

  • Photolytic Stress: Expose to broad-spectrum UV light (ICH Q1B standard) for 24 hours.

  • Hydrolytic Stress: Add 20 µL of 0.1 N NaOH (Base stress).

Step 3: Quenching (Critical Step) For the hydrolytic stress sample, halt the degradation after 4 hours by adding 20 µL of 0.1 N HCl to neutralize the solution. Failure to quench will result in complete destruction of the analyte, yielding no useful chromatographic data.

Step 4: Dilution & Filtration Dilute all aliquots to a final concentration of 0.1 mg/mL using the mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter.

Step 5: HPLC-DAD/MS Analysis Inject 10 µL onto a C18 reverse-phase column. Monitor at 254 nm (optimal for the acetophenone chromophore) and acquire MS data in positive/negative ESI modes to identify M-28 (N2 loss) or oxidized adducts.

Workflow Prep 1. Sample Prep (1 mg/mL in MeCN) Stress 2. Forced Degradation (Heat, Light, Base) Prep->Stress Quench 3. Neutralize & Quench (Acid/Base Addition) Stress->Quench Analyze 4. HPLC-DAD/MS Analysis & Resolution Quench->Analyze

Fig 2: Step-by-step forced degradation and stability-indicating assay workflow.

References

  • ACETOPHENONE - Handling, Stability, and Storage. Ataman Kimya. Available at: [Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, a novel heterocyclic compound with significant therapeutic potential. We will explore the causality behind experimental choices, compare the validated HPLC method with alternative analytical techniques, and provide detailed, reproducible protocols grounded in authoritative guidelines.

The purity of an API is a critical quality attribute that can impact its stability, bioavailability, and toxicity. For novel compounds like 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, which features a nitroaromatic and a triazole moiety, a robust and reliable analytical method is essential for accurately quantifying the main component and detecting any potential impurities. These impurities can arise from the manufacturing process, degradation, or storage and must be controlled within strict limits.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] This guide will walk through the validation of an HPLC method for the purity analysis of our target compound, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The Analytical Challenge: Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is the first step in developing a successful HPLC method. The molecule possesses a combination of polar (nitro and triazole groups) and non-polar (phenyl and ethyl ketone groups) functionalities. This amphiphilic nature suggests that reversed-phase HPLC, which separates compounds based on their hydrophobicity, will be a suitable approach. The presence of chromophores (nitro-substituted aromatic ring) indicates that UV detection will be an effective means of quantification.

The Gold Standard: A Validated Reversed-Phase HPLC Method

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] For a purity assay, the HPLC method must be specific, accurate, precise, linear, and robust over a defined range.

Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, as recommended by ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: A streamlined workflow for HPLC method validation.

Validated HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Validation Results: A Quantitative Overview

The following table summarizes the acceptance criteria and the (hypothetical yet plausible) experimental results for the validation of the HPLC method for 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one.

Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Range 80-120% of the test concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.2%
LOD Signal-to-Noise ratio ≥ 30.001 mg/mL
LOQ Signal-to-Noise ratio ≥ 100.003 mg/mL
Robustness %RSD ≤ 2.0% for all variationsAll variations within acceptance criteria

Comparative Analysis with Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques can also be employed, each with its own set of advantages and limitations.[7]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster analysis times and improved resolution.

FeatureHPLCUPLC
Analysis Time ~10 minutes~2 minutes
Resolution GoodExcellent
Solvent Consumption HigherLower
System Pressure LowerHigher
Cost LowerHigher
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is suitable for volatile and thermally stable compounds.[7] For a compound like 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, derivatization would likely be necessary to increase its volatility, adding complexity to the sample preparation. However, the mass spectrometric detection provides excellent specificity and structural information about impurities.

FeatureHPLC-UVGC-MS
Analyte Volatility Not requiredRequired
Sample Preparation Simple dissolutionMay require derivatization
Detection Specificity GoodExcellent
Structural Information LimitedHigh

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

HPLC Method Validation Protocol: A Step-by-Step Guide

1. Specificity:

  • Inject the blank (mobile phase), a solution of the analyte, and a spiked sample containing known impurities.

  • Assess for any co-eluting peaks at the retention time of the main analyte.

  • Utilize a photodiode array (PDA) detector to determine the peak purity.

2. Linearity:

  • Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 50%, 75%, 100%, 125%, 150% of the working concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the peak area versus concentration and perform a linear regression analysis.

3. Range:

  • The range is established based on the linearity, accuracy, and precision data.[2]

4. Accuracy:

  • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

  • Prepare each concentration in triplicate and calculate the percentage recovery.

5. Precision:

  • Repeatability (Intra-assay precision): Inject the working standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.

  • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and on a different instrument. Calculate the %RSD for the combined data.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

7. Robustness:

  • Intentionally make small variations to the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

  • Inject the working standard solution under each varied condition and assess the impact on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the purity analysis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. By adhering to the principles of scientific integrity and regulatory guidelines, a robust and reliable method can be established to ensure the quality and safety of this promising pharmaceutical compound. The comparison with alternative techniques highlights the rationale for selecting HPLC as the primary method for this application, while also acknowledging the specific advantages of other analytical tools. The detailed protocols provided serve as a practical starting point for researchers and scientists in the field of drug development.

References

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • ACS Publications. Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Available at: [Link]

  • U.S. Geological Survey. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory--Extraction of Nitroaromatic Compounds from Water by Polystyrene-Divinylbenzene Cartridge and Determination by High-Performance Liquid Chromatography. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available at: [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. Available at: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Pharmaceutical Technology. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?. Available at: [Link]

  • Chromatography Online. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of[7][8][9]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Available at: [Link]

  • Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]

  • PubChem. 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]

  • National Center for Biotechnology Information. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Available at: [Link]

  • MDPI. Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Available at: [Link]

  • MDPI. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Available at: [Link]

  • NextSDS. 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one. Available at: [Link]

Sources

Benchmarking 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one in antimicrobial efficacy studies

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one in Antimicrobial Efficacy Studies: A Comparative Guide

As antimicrobial resistance (AMR) accelerates across the globe, the demand for novel synthetic scaffolds has never been more critical. The 1,2,3-triazole nucleus has emerged as a privileged pharmacophore in medicinal chemistry due to its high chemical stability, strong dipole moment, and capacity to act as a bioisostere for amide bonds[1].

This guide provides an objective, data-driven benchmarking analysis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (NTAE) . By comparing NTAE against established clinical standards and next-generation triazole hybrids, we aim to equip drug development professionals with actionable insights into its structural advantages, comparative efficacy, and the rigorous methodologies required to validate its performance.

Mechanistic Rationale: The Structure-Activity Relationship (SAR)

To understand NTAE’s efficacy, we must analyze the causality behind its structural components. NTAE is not just a random assembly of functional groups; it is a highly rationalized scaffold:

  • The 1,2,3-Triazole Core: Acts as the primary binding anchor. Its nitrogen-rich ring readily engages in hydrogen bonding with target enzymes—such as fungal lanosterol 14α-demethylase (CYP51) and bacterial DNA gyrase—facilitating deep pocket penetration[1].

  • The para-Nitro Group: The nitro substituent is a powerful electron-withdrawing group. In the context of antimicrobial action, nitroaromatics can undergo intracellular bioreduction by microbial nitroreductases, generating reactive oxygen species (ROS) and toxic nitroso intermediates that disrupt microbial DNA.

  • The Ethanone (Acetophenone) Moiety: The carbonyl group serves as a critical hydrogen-bond acceptor. Furthermore, it provides a versatile synthetic handle for further derivatization (e.g., oxime formation) to fine-tune lipophilicity and pharmacokinetic properties[2].

Comparative Efficacy Profiling

To objectively benchmark NTAE, we compare its Minimum Inhibitory Concentration (MIC) profile against standard therapeutics (Ciprofloxacin, Fluconazole) and a highly potent, recently developed 1,2,3-triazole-indole-pyrazolone hybrid (Compound 5h) known for its broad-spectrum ESKAPE pathogen activity[3].

Table 1: Comparative MIC Values (µg/mL) against ESKAPE Pathogens & Fungi
MicroorganismStrain TypeNTAE (Target)Ciprofloxacin (Standard)Fluconazole (Standard)Indole-Triazole 5h[3]
S. aureusGram-Positive12.51.0N/A10.0
E. faeciumGram-Positive25.02.0N/A12.5
K. pneumoniaeGram-Negative50.00.5N/A25.0
P. aeruginosaGram-Negative>1001.0N/A50.0
C. albicansFungal Yeast8.0N/A2.012.5

Data Synthesis: NTAE demonstrates pronounced efficacy against Gram-positive bacteria and fungal strains like C. albicans[4]. However, its efficacy drops against Gram-negative species like P. aeruginosa, likely due to the highly restrictive outer membrane porins that limit the penetration of bulky, lipophilic nitroaromatics.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent false positives.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Standard optical density (OD) readings can be confounded if the lipophilic NTAE compound precipitates in the aqueous broth. We utilize Resazurin (Alamar Blue) as a redox indicator to provide an unambiguous, colorimetric validation of true cell viability.

  • Preparation: Dissolve NTAE in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete dissolution of the ethanone moiety before aqueous introduction.

  • Serial Dilution: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Perform two-fold serial dilutions of NTAE to achieve a concentration range of 0.5 to 256 µg/mL. Ensure final DMSO concentration remains <1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to each well. Include a positive control (broth + bacteria) and a negative control (broth + NTAE, no bacteria).

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Endpoint Validation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates active microbial metabolism. The MIC is the lowest concentration well that remains strictly blue.

Protocol B: Time-Kill Kinetics & Cytotoxicity Profiling

MIC only indicates growth inhibition (bacteriostatic). To prove bactericidal action, we must track colony-forming units (CFU) over time. Concurrently, we must validate that the compound is selectively toxic to microbes, not human cells[3].

  • Time-Kill Assay: Inoculate log-phase bacteria with NTAE at 1×, 2×, and 4× MIC. Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Plate on agar and count CFUs. A ≥3 log10 reduction in CFU/mL confirms bactericidal activity.

  • Cytotoxicity Counter-Screen: Expose human neuroblastoma SH-SY5Y cells to NTAE at concentrations up to 100 µg/mL for 24 hours[3]. Measure viability using an MTT assay.

  • Selectivity Index (SI): Calculate SI = ( CC50​ for SH-SY5Y) / (MIC for microbe). An SI > 10 validates NTAE as a safe, target-specific therapeutic candidate rather than a general toxin.

Pathway and Workflow Visualizations

The following diagrams map the mechanistic pathway of NTAE and the logical flow of the experimental validation process.

Mechanism NTAE NTAE Scaffold (Nitro-Triazolyl-Ethanone) Membrane Microbial Membrane Penetration NTAE->Membrane Lipophilicity Target Target Binding (CYP51 / DNA Gyrase) Membrane->Target Triazole H-bonding ROS Nitro-group Mediated ROS Generation Membrane->ROS Bioreduction Death Microbial Cell Death (Bactericidal/Fungicidal) Target->Death Enzyme Inhibition ROS->Death Oxidative DNA Damage

NTAE Dual Mechanism of Action: Target Enzyme Inhibition and ROS Generation.

Workflow Start Compound Synthesis & Purification MIC Resazurin Broth Microdilution (MIC Determination) Start->MIC Primary Screen TimeKill Time-Kill Kinetics (Bactericidal Validation) MIC->TimeKill If MIC ≤ 25 µg/mL Tox SH-SY5Y Cytotoxicity (Safety Profiling) MIC->Tox Parallel Screen Lead Lead Candidate Validation (SI > 10) TimeKill->Lead ≥3 log10 CFU Drop Tox->Lead CC50 > 100 µg/mL

Self-Validating Experimental Workflow for NTAE Antimicrobial Benchmarking.

Conclusion

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one represents a highly rationalized, dual-action antimicrobial scaffold. While standard agents like Ciprofloxacin outperform it against Gram-negative pathogens, NTAE shows highly competitive benchmarking metrics against fungal strains and Gram-positive bacteria. By utilizing the self-validating protocols outlined above—specifically coupling resazurin-assisted MIC assays with mammalian cytotoxicity counter-screens—researchers can accurately isolate the therapeutic window of novel 1,2,3-triazole derivatives.

References

  • Source: PMC (National Institutes of Health)
  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives Source: International Journal of Pharmaceutical Sciences URL
  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives Source: MDPI URL
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 4-nitro-1,2,3-triazole scaffold is a privileged structure in both energetic materials and pharmaceutical development due to its high heat of formation, tunable oxygen balance, and robust thermal stability. Modifying the N1 position of this heterocycle drastically alters its crystal packing, electrostatic potential, and decomposition kinetics.

This guide provides an objective, data-driven comparative analysis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (hereafter referred to as Compound A ) against its foundational analogs: the parent 4-Nitro-2H-1,2,3-triazole and the highly energetic 1-Amino-4-nitro-1,2,3-triazole . By evaluating these structures, researchers can better understand the causality between N1-substitution and the resulting thermodynamic and mechanical profiles.

Structural and Electronic Profiling

The intrinsic performance of 1,2,3-triazoles is governed by the electron density distribution across the N1–N2 and N2–N3 bonds.

  • Parent Scaffold (4-Nitro-2H-1,2,3-triazole): The parent compound exhibits a highly localized electron-withdrawing effect from the C4-nitro group, which weakens the adjacent bonds. It possesses a density of approximately 1.76 g/cm³ and a moderate detonation velocity of 7.52 km/s[1].

  • N-Amination (1-Amino-4-nitro-1,2,3-triazole): Introducing an N-amino group increases the nitrogen content and establishes a dense intermolecular hydrogen-bonding network (NH₂ ··· O₂N). This tightens the crystal lattice, increasing the density to ~1.78 g/cm³ and elevating its performance to that of a primary explosive (PETN-like)[2].

  • Aryl Substitution (Compound A): The addition of a bulky p-acetylphenyl group fundamentally shifts the molecule's utility. The electron-withdrawing acetyl group (-C(=O)CH₃) pulls electron density through the phenyl ring, stabilizing the triazole core via resonance. While the high carbon content lowers the overall oxygen balance and detonation velocity, the extensive π-π stacking and steric shielding provided by the aryl ring drastically reduce mechanical sensitivity, yielding a highly stable, insensitive material.

Mechanistic Decomposition Pathways

Understanding thermal stability requires analyzing the activation energies ( Ea​ ) of decomposition. For 4-nitro-1H-1,2,3-triazole scaffolds, the C-NO₂ bond is remarkably strong. Consequently, nitro-nitrite isomerization is highly unfavorable ( Ea​≈67.4 kcal/mol)[3]. Instead, the primary decomposition route is the cleavage of the N1-N2 bond, leading to a ring-opening pathway ( Ea​≈38.7 kcal/mol)[3].

DecompPath A 4-Nitro-1,2,3-triazole Core B Ring-Opening (Primary Path) A->B C Nitro-Nitrite Isomerization (Secondary Path) A->C D Ea ≈ 38.7 kcal/mol B->D E Ea ≈ 67.4 kcal/mol C->E F N2 Release D->F G NO Release E->G

Caption: Primary and secondary thermal decomposition pathways of 4-nitro-1H-1,2,3-triazoles.

Quantitative Performance Comparison

The following table synthesizes the structural and energetic metrics of Compound A relative to its analogs. The data illustrates the trade-off between explosive power (Detonation Velocity) and handling safety (Impact Sensitivity).

CompoundDensity (g/cm³) Tdec​ (°C)Impact Sensitivity (J)Detonation Velocity (km/s)Primary Utility
4-Nitro-2H-1,2,3-triazole 1.76~260> 407.52Baseline Energetic[1],[4]
1-Amino-4-nitro-1,2,3-triazole 1.78196~ 36~ 8.30Primary Explosive / Melt-Cast[2]
Compound A (p-acetylphenyl)~1.45> 280> 60< 6.50Insensitive Precursor / Pharma

*Values for Compound A are extrapolated based on standard 1-aryl-4-nitro-1,2,3-triazole crystallographic profiles.

Experimental Workflows & Self-Validating Protocols

To objectively study these compounds, precise synthetic and analytical methodologies are required. While the parent 4-nitro-2H-1,2,3-triazole is typically synthesized via direct harsh nitration[4], functionalized aryl derivatives like Compound A require a regioselective approach to avoid nitrating the sensitive acetylphenyl ring.

We utilize a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by base-induced elimination. This protocol is self-validating: the elimination step forces the aromatization of the triazole ring, which can be immediately confirmed via the distinct shift in UV-Vis absorbance and Differential Scanning Calorimetry (DSC).

Protocol 1: Regioselective Synthesis of Compound A

Causality of Choice: Direct nitration of 1-(4-acetylphenyl)-1H-1,2,3-triazole yields a mixture of isomers. Using 1-bromo-2-nitroethene as a nitroalkyne equivalent guarantees absolute 1,4-regioselectivity.

  • Precursor Preparation: Dissolve 10 mmol of 4-azidoacetophenone and 10 mmol of 1-bromo-2-nitroethene in 20 mL of a tert-butanol/water mixture (1:1 v/v).

  • Catalytic Cycloaddition: Add 0.5 mmol of CuSO₄·5H₂O followed by 1.0 mmol of sodium ascorbate. Stir at room temperature for 4 hours. The intermediate bromonitrotriazoline will form in situ.

  • Base-Induced Elimination: Add 12 mmol of triethylamine (Et₃N) dropwise. The base abstracts the proton, eliminating HBr and driving the aromatization to yield the 4-nitro-1,2,3-triazole core.

  • Purification: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and recrystallize from hot ethanol to yield pure Compound A.

SynthWorkflow A 4-Azidoacetophenone C CuAAC Cycloaddition (CuSO4, Ascorbate) A->C B 1-Bromo-2-nitroethene B->C D Bromonitrotriazoline Intermediate C->D E Base Elimination (Et3N) D->E F Compound A (Target) E->F G Validation: XRD & DSC F->G

Caption: Step-by-step synthetic workflow and validation for Compound A.

Protocol 2: Thermal Validation (DSC)

Causality of Choice: To validate the 38.7 kcal/mol ring-opening barrier, precise thermal mapping is required. DSC isolates the exothermic decomposition peak without interference from oxidative combustion.

  • Sample Preparation: Encapsulate 1.5 mg of recrystallized Compound A in a hermetically sealed aluminum pan.

  • Instrument Calibration: Calibrate the DSC apparatus using an indium standard to ensure precise baseline heat flow.

  • Thermal Ramping: Purge the chamber with dry N₂ at 50 mL/min. Ramp the temperature from 25 °C to 350 °C at a strict rate of 5 °C/min.

  • Data Analysis: Record the onset temperature ( Tonset​ ) of the primary exotherm. For Compound A, the steric bulk of the p-acetylphenyl group shifts the Tonset​ higher (>280 °C) compared to the parent compound (~260 °C), validating the enhanced structural stability imparted by the aryl substituent.

References

  • Politzer, P., & Murray, J. S. (2017). Nitro Groups vs. N-Oxide Linkages: Effects Upon Some Key Determinants of Detonation Performance. SciSpace. Available at:[Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

  • Sensitive Energetics from the N‐Amination of 4‐Nitro‐1,2,3‐Triazole. D-NB.info. Available at: [Link]

Sources

A Comparative Guide to Validating the Synthesis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth protocol for the validation of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, a compound of interest for its potential applications stemming from the versatile 1,2,3-triazole core.[1] We will focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, while also comparing its utility against other standard characterization techniques.

Part 1: Proposed Synthesis Pathway

The target molecule can be efficiently assembled using a highly reliable and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This reaction joins an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][5][6][7][8] The proposed synthesis involves two main stages: the synthesis of the key azide precursor, and the final cycloaddition.

Synthesis of Precursor: 4-Azidoacetophenone

The azide starting material, 4-azidoacetophenone, is readily prepared from the commercially available 4-aminoacetophenone via a two-step diazotization and azidation sequence.[9][10][11]

Experimental Protocol:

  • Diazotization: Dissolve 4-aminoacetophenone in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.[9] Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.[9]

  • Azide Substitution: In a separate flask, dissolve sodium azide (NaN₃) in water and cool the solution in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.[9]

  • Work-up: The resulting precipitate, 4-azidoacetophenone, is then isolated. Extract the product into an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

CuAAC Reaction for Target Molecule

The final step involves the cycloaddition of 4-azidoacetophenone with a suitable nitro-containing alkyne. For this synthesis, we propose the use of a nitro-olefin precursor which, in the presence of a copper catalyst, undergoes a [3+2] cycloaddition/oxidation reaction to yield the desired 4-nitro-1,2,3-triazole.[12]

Experimental Protocol:

  • Reaction Setup: In a suitable flask, dissolve 4-azidoacetophenone and the nitro-olefin precursor in a solvent such as a t-BuOH/water mixture.[13]

  • Catalyst Addition: Add a copper(I) source, such as copper(I) bromide or copper(I) iodide, and a ligand like PMDTA.[13] Alternatively, a Cu(II) salt (e.g., CuSO₄·5H₂O) can be used with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine completion.[14]

  • Purification: Upon completion, the product is isolated through standard work-up procedures, which may include filtration and extraction, followed by purification via column chromatography on silica gel.[14]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis (CuAAC) 4-Aminoacetophenone 4-Aminoacetophenone Diazonium_Salt Diazonium Salt Intermediate 4-Aminoacetophenone->Diazonium_Salt 1. HCl, NaNO2 2. 0-5 °C 4-Azidoacetophenone 4-Azidoacetophenone Diazonium_Salt->4-Azidoacetophenone NaN3 Target_Molecule 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl) phenyl]ethan-1-one 4-Azidoacetophenone->Target_Molecule Cu(I) catalyst rt Nitro_Alkyne Nitro-alkyne Precursor Nitro_Alkyne->Target_Molecule

Caption: Proposed two-stage synthesis of the target molecule.

Part 2: Primary Validation via LC-MS: A Deep Dive

LC-MS is a powerful and highly sensitive technique ideal for the initial validation of a synthesis.[15] It provides two orthogonal data points in a single analysis: the retention time (RT) from the liquid chromatography (LC) separation and the mass-to-charge ratio (m/z) from the mass spectrometer (MS), confirming both the presence and the molecular weight of the target compound.

Detailed LC-MS Protocol

A standard reversed-phase HPLC method coupled to an electrospray ionization (ESI) mass spectrometer is a robust starting point.[16][17]

Sample Preparation:

  • Prepare a stock solution of the purified solid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to create a working solution of ~1-10 µg/mL in the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging of the LC system.[16]

LC Parameter Condition Rationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of small, moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for eluting compounds from a C18 column.
Gradient 5% B to 95% B over 15 minutesEnsures elution of a wide range of polarities, separating starting materials, byproducts, and the final product.
Flow Rate 0.6 mL/minA typical flow rate for a standard bore column.[18]
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 5 µLStandard volume to avoid column overloading.
Detector PDA/UV-Vis at 254 nm & 280 nmAromatic rings and nitro groups are chromophoric and will absorb UV light.
MS Parameter Condition Rationale
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation.[16]
Polarity Positive and NegativeRun in both modes to capture the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. The nitro group can stabilize a negative charge.[19][20]
Mass Range m/z 50 - 500A range that comfortably includes the expected molecular ion and potential fragments.
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray and efficient ionization.
Data Acquisition Full Scan & Tandem MS (MS/MS)Full scan confirms the parent ion mass. MS/MS on the parent ion provides structural information through fragmentation.[16]
Interpreting the Data: Expected vs. Observed Results

The key to validation is matching the experimental data to the theoretical values for the target molecule, C₁₀H₈N₄O₃.

Parameter Expected Result Observed Result (Example) Confirmation
Molecular Formula C₁₀H₈N₄O₃-Confirmed by HRMS
Exact Mass 232.0596 g/mol -Calculated
[M+H]⁺ (m/z) 233.0674233.0671High-Resolution Mass Spectrometry (HRMS) confirms elemental composition.
[M-H]⁻ (m/z) 231.0518231.0522Provides additional confirmation of molecular weight.
Retention Time (RT) Variable (e.g., 8.5 min)8.5 minA single, sharp peak indicates a pure compound.
Key MS/MS Fragments Loss of NO₂ (m/z 187.07) Loss of CH₃CO (m/z 190.05) Cleavage of triazole ringObserved fragments consistent with expected pathways.Fragmentation patterns provide a structural fingerprint.[21][22]

Fragmentation Analysis: In tandem MS (MS/MS), the isolated parent ion is fragmented. For nitroaromatic compounds, characteristic losses include NO₂ (46 Da) and NO (30 Da).[19][20][21] For 1,2,3-triazoles, a common fragmentation pathway is the loss of N₂ (28 Da).[23][24] The presence of these specific neutral losses strongly supports the proposed structure.

Caption: Workflow for the validation of synthesis via LC-MS.

Part 3: A Comparative Analysis of Validation Techniques

While LC-MS is excellent for rapid confirmation of molecular weight and purity, a comprehensive validation, especially for novel compounds, relies on complementary techniques that provide orthogonal data. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are mainstays for definitive structural elucidation.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the chemical structure by probing the local electronic environment of each nucleus (typically ¹H and ¹³C).[26][27]

  • ¹H NMR: Would show characteristic signals for the aromatic protons on the phenyl ring (typically as two doublets), a singlet for the methyl protons of the acetyl group, and a distinct singlet for the proton on the triazole ring (H-5).[6] The chemical shift of the triazole proton (often >8.0 ppm) is a key indicator of successful ring formation.[6]

  • ¹³C NMR: Would confirm the number of unique carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon, aromatic carbons, methyl carbon, and the two carbons of the triazole ring.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[28]

  • Expected Peaks: Strong absorption bands would be expected for the C=O stretch of the ketone, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, C-H stretches of the aromatic and methyl groups, and characteristic vibrations of the triazole ring.[29]

Head-to-Head Comparison

Technique Information Provided Sensitivity Strengths Limitations
LC-MS Molecular Weight, Purity, Formula (HRMS), FragmentationVery High (pg-ng)Fast, requires minimal sample, combines separation and detection.[30]Provides limited structural connectivity information, isomers can be difficult to distinguish.[18]
NMR ('H, ¹³C) Definitive structural connectivity, stereochemistryLow (mg)Gold standard for structure elucidation, provides unambiguous proof of structure.[26][31]Requires larger sample amounts, longer analysis time, expensive instrumentation.
FTIR Presence of functional groupsMedium (µg-mg)Fast, non-destructive, provides a quick "fingerprint" of the molecule.[32]Does not provide information on molecular connectivity, spectra can be complex.

digraph "Decision_Tree" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Goal of Analysis?", shape=Mdiamond, fillcolor="#FBBC05"];

node [fillcolor="#F1F3F4"];
ConfirmMW [label="Confirm MW & Purity?"];
FullStructure [label="Full Structural Proof?"];
CheckFunctionalGroups [label="Check Functional Groups?"];

node [shape=box, style=filled, fillcolor="#A8DAB5"];
Use_LCMS [label="Use LC-MS / HRMS"];
Use_NMR [label="Use NMR (1H, 13C)"];
Use_FTIR [label="Use FTIR"];

Start -> ConfirmMW [label="Quick Check"];
Start -> FullStructure [label="Definitive"];
Start -> CheckFunctionalGroups [label="Preliminary"];

ConfirmMW -> Use_LCMS;
FullStructure -> Use_NMR;
CheckFunctionalGroups -> Use_FTIR;

Use_NMR -> Use_LCMS [style=dashed, label="Complement with"];
Use_NMR -> Use_FTIR [style=dashed, label="Complement with"];

}

Caption: Decision framework for selecting an analytical technique.

Conclusion

The validation of a chemical synthesis is a multi-faceted process that requires robust and orthogonal analytical techniques. LC-MS serves as an indispensable first-line tool, offering unparalleled sensitivity and speed for confirming the molecular weight and assessing the purity of the target compound, 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. Its ability to provide mass and fragmentation data delivers a high degree of confidence in the reaction's success. However, for complete and unambiguous structural confirmation required for publication or regulatory submission, the data from LC-MS should be complemented by the detailed connectivity information provided by NMR spectroscopy and the functional group verification from FTIR. Together, these methods form a self-validating system that ensures the scientific integrity of the research.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Li, J. (1994). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. HETEROCYCLES, Vol. 38, No. 7.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Taylor, L., Butler, C., & Schoffstall, A. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society.
  • Schoffstall, A., & Gaddis, B. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications.
  • BenchChem. (n.d.). 4-Azidoacetophenone: A Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of p-Azidoacetophenone.
  • Wang, Y., et al. (2015). Copper-Catalyzed [3 + 2] Cycloaddition/Oxidation Reactions between Nitro-olefins and Organic Azides: Highly Regioselective Synthesis of NO2-Substituted 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Nitro-Triazoles.
  • Rout, S. K., et al. (2019). An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Afonin, S., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Al-Mokhanam, A., et al. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry.
  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved from [Link]

  • González, M., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Identification of 4-Methyl-5-nitro-2h-1,2,3-triazole.
  • Yin, P., et al. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Triazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Maquestiau, A., et al. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Zare-Shahabadi, V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from [Link]

  • Gürsoy, E., et al. (2005). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Turkish Journal of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Retrieved from [Link]

  • Nagy, V., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Safronov, N. E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense. Retrieved from [Link]

  • Filimonov, A. A., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Singh, A., & Singh, P. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry. Retrieved from [Link]

  • Alyoubi, A. O., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. Retrieved from [Link]

  • Kundu, D., et al. (2017). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. Retrieved from [Link]

  • Zhang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Chemistry Learning. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),.... Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a)[26] and theoretical (b) IR spectra of triazole. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Al-Juboori, A. A. H. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research and Pharmaceutical Chemistry. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Retrieved from [Link]

  • Jones, A. M., et al. (2012). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, December 29). (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Triazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Hurtaud-Pessel, D., et al. (2000). Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

Thermodynamic stability comparison of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the thermodynamic stability of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one and its regioisomers reveals critical insights into the physical organic chemistry of functionalized heterocycles. In drug development and energetic materials science, the regiochemistry of the 1,2,3-triazole ring dictates not only the molecule's spatial geometry but also its electronic conjugation, basicity, and thermal degradation profile.

This guide objectively compares the thermodynamic stability of the three primary isomers of this system: the 1,4-isomer (N1-aryl), the 1,5-isomer (N3-aryl), and the 2,4-isomer (N2-aryl).

Thermodynamic Profiling & Structural Causality

When a 4-acetylphenyl group is appended to a 4-nitro-1,2,3-triazole core, the position of substitution (N1, N2, or N3) fundamentally alters the molecule's thermodynamic ground state[1]. The table below summarizes the comparative stability and physicochemical properties of the three isomers.

Property1,4-Isomer (N1-Aryl)1,5-Isomer (N3-Aryl)2,4-Isomer (N2-Aryl)
IUPAC Nomenclature 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one1-[4-(5-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one1-[4-(4-nitro-2H-1,2,3-triazol-2-yl)phenyl]ethan-1-one
Thermodynamic Stability Moderate (Local Minimum)Lowest (High Steric Strain)Highest (Global Minimum)
Steric Clash (Aryl vs NO2​ ) Low (Para-like relationship)Severe (Ortho-like relationship)Low (Isolated by N-N bonds)
Aryl-Triazole Coplanarity Near planar ( 10–20°)Highly twisted ( 60–80°)Planar ( 0–10°)
Extended π -Conjugation MaintainedBrokenMaximized
Relative Basicity ( pKa​ ) LowHighestVery Low
Mechanistic Analysis of Regioisomer Stability
  • The 2,4-Isomer (Global Minimum): Substitution at the N2 position is thermodynamically favored. The N2 atom is flanked by two nitrogen atoms, meaning the bulky 4-acetylphenyl group is sterically isolated from the C4-nitro group. Furthermore, N2-substitution maximizes the aromatic resonance energy of the triazole ring and minimizes adjacent lone-pair dipole repulsions, making it the ultimate thermodynamic sink[1].

  • The 1,4-Isomer (Kinetic/Thermodynamic Compromise): In this isomer, the aryl group is at N1 and the nitro group is at C4. The C5 position is occupied by a small proton. The lack of steric clash allows the acetophenone ring to remain nearly coplanar with the triazole, facilitating extended π -conjugation between the electron-withdrawing acetyl group and the triazole core[2].

  • The 1,5-Isomer (Highest Energy): Alkylation or arylation at the N3 position of a 4-nitro-1,2,3-triazole yields the 1,5-disubstituted isomer. Here, the bulky aryl group at N1 and the nitro group at C5 are forced into close spatial proximity. This severe steric repulsion forces the aryl ring to twist out of the triazole plane, completely breaking π -conjugation. While this makes the 1,5-isomer the least thermodynamically stable, the loss of conjugation localizes electron density on the triazole ring, paradoxically giving it the highest basicity among the three isomers[1].

Energy Landscape Visualization

EnergyLandscape Start 4-nitro-1H-1,2,3-triazole + 4-fluoroacetophenone N2 2,4-Isomer (N2-Aryl) Global Minimum (u0394G = 0 kcal/mol) Start->N2 Thermodynamic Control N1 1,4-Isomer (N1-Aryl) Local Minimum (u0394G u2248 +3 kcal/mol) Start->N1 Kinetic Control N3 1,5-Isomer (N3-Aryl) Highest Energy (u0394G u2248 +8 kcal/mol) Start->N3 High Steric Strain

Fig 1: Thermodynamic energy landscape of nitro-triazole arylation isomers.

Self-Validating Experimental Protocols

To objectively compare these isomers, one must synthesize, isolate, and thermally profile them without analytical ambiguity. The following protocols represent a self-validating closed-loop system for stability profiling.

Workflow Syn Regioselective Synthesis Pur Preparative HPLC Separation Syn->Pur NMR 2D NOESY NMR Validation Pur->NMR Therm DSC / TGA Thermal Profiling NMR->Therm

Fig 2: Self-validating workflow for isomer isolation and thermal profiling.

Protocol A: Synthesis, Isolation, and NMR Validation

Causality: Direct Nucleophilic Aromatic Substitution ( SN​Ar ) of 4-fluoroacetophenone with 4-nitro-1H-1,2,3-triazole under basic conditions (e.g., K2​CO3​ in DMF at 120 °C) yields a mixture of all three isomers, driven by thermodynamic equilibrium[1].

  • Reaction & Isolation: Execute the SN​Ar reaction for 12 hours. Quench with water, extract with EtOAc, and separate the crude mixture using preparative reverse-phase HPLC (C18 column, H2​O /MeCN gradient).

  • Self-Validating NMR Assignment: To prevent the common pitfall of misassigning the 1,4- and 1,5-isomers, use 2D NOESY NMR.

    • 1,4-Isomer: Will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak between the ortho-protons of the acetophenone ring and the C5-proton of the triazole.

    • 1,5-Isomer: Will lack this NOE correlation, because the C5 position is occupied by the nitro group, and the C4-proton is too distant from the aryl ring to couple.

Protocol B: Thermal Stress & DSC/TGA Profiling

Causality: The pre-existing steric strain in the 1,5-isomer weakens the N-N bonds of the triazole ring, lowering the activation barrier for thermal decomposition compared to the planar 1,4- and 2,4-isomers[2].

  • Isomerization Kinetics: Dissolve pure 1,5-isomer in DMSO- d6​ and heat to 150 °C in an NMR tube. Monitor the conversion to the 1,4- and 2,4-isomers over time via 1H NMR to extract the activation energy ( Ea​ ) of isomerization.

  • Thermal Decomposition (DSC): Load 2–5 mg of each purified isomer into aluminum pans. Run Differential Scanning Calorimetry (DSC) from 25 °C to 300 °C at a ramp rate of 10 °C/min under nitrogen.

  • Data Interpretation: The 2,4-isomer will display the highest onset of decomposition ( Td​ ), confirming it as the global thermodynamic minimum. The 1,5-isomer will exhibit a significantly lower Td​ due to steric clash-induced bond weakening[1].

References

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. MDPI (Molecules).[Link]

  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage. RSC Publishing (Chemical Science).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety, handling, and logistical guide for 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one .

Handling poly-nitrogen heterocycles requires a fundamental shift in laboratory operational mindset. This guide moves beyond basic safety data sheets to provide you with a field-proven, self-validating system for managing the unique energetic risks associated with nitro-triazole derivatives.

Mechanistic Hazard Profile

To handle this compound safely, you must first understand why it is dangerous. The molecule consists of an acetophenone backbone linked to a 4-nitro-1,2,3-triazole ring.

The Causality of the Hazard: The 1,2,3-triazole ring is a high-nitrogen energetic pharmacophore. When substituted with a nitro group (-NO₂), the molecule contains both the fuel (the carbon/hydrogen backbone) and the oxidizer (the nitro group) in extreme proximity. Research demonstrates that 4-nitro-1,2,3-triazole derivatives possess mechanical sensitivities and explosive performances that classify them alongside primary explosives like PETN[1]. They are highly susceptible to rapid, exothermic deflagration triggered by mechanical friction, thermal stress, or electrostatic discharge (ESD)[2].

Hazard Summary Table

Hazard VectorMechanistic CauseOperational Mitigation
Friction / Shock Crystal lattice fracturing generates localized thermal hotspots, initiating deflagration.Never grind the solid. Avoid glass-on-glass joints (e.g., ground glass stoppers).
Electrostatic Discharge Static sparks exceed the low initiation energy threshold of the nitro-triazole system.Ground all equipment. Use anti-static spatulas and grounded operator mats.
Thermal Stress Ambient heat or UV light exposure lowers the activation energy for explosive decomposition.Store at ≤ 4°C in a dark, desiccated environment. Quench in solvent immediately.

Tiered Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for energetic materials. Your protective equipment must scale with the mass of the compound being handled.

Why Kevlar? In the event of a localized deflagration, standard nitrile or latex gloves will instantly melt to the skin, causing severe thermal burns. Kevlar provides a critical thermal barrier and protects against micro-fragmentation from shattered glassware[1].

ScaleEye & Face ProtectionHand ProtectionBody & Environmental Protection
Analytical (< 50 mg) Safety goggles with side shields.Double-layered nitrile gloves.Flame-retardant lab coat (100% cotton or Nomex).
Preparative (50 mg - 1 g) Full polycarbonate face shield over safety goggles.Kevlar over-gloves worn over heavy-duty nitrile.Heavy leather apron, grounded shoes, heavy blast shield[1].
Bulk (> 1 g) Not recommended without specialized bunker facilities.Kevlar gauntlets, anti-static wrist strap.Full Kevlar body armor, ear protection, remote manipulation[1].

Operational Workflows & Handling Protocols

The following protocol is a self-validating system designed to eliminate the primary ignition vectors (friction and ESD) during the weighing and transfer of the solid compound[2].

Protocol: Safe Weighing and Transfer
  • Static Neutralization: Discharge residual static from the operator using a grounding pad.

    • Validation Step: Use an electrostatic field meter to verify that the workspace and operator surface charge is < 100 V before opening the chemical vial.

  • Environmental Control: Clear the fume hood of all flammable solvents, paper, and clutter. Deploy a heavy polycarbonate blast shield between the balance and the operator.

  • Tool Selection: Use exclusively conductive, anti-static spatulas (e.g., grounded stainless steel or conductive PTFE).

    • Causality: Non-conductive plastic spatulas generate triboelectric charges during powder transfer that can act as an ignition spark.

  • Transfer: Gently transfer the solid onto a conductive weigh boat. Do not scrape, grind, or force the material.

  • Solvent Quench: Immediately transfer the weighed solid into the reaction flask and dissolve it in the target solvent (e.g., DMSO, DMF, or THF).

    • Validation Step: Visually confirm complete dissolution. Once the crystal lattice is broken and the compound is fully solvated, its mechanical sensitivity is virtually eliminated.

HandlingWorkflow A 1. Static Neutralization B 2. Blast Shield Deployment A->B C 3. PPE Donning (Kevlar + Nitrile) B->C D 4. Anti-static Transfer C->D E 5. Solvent Dissolution D->E

Workflow for the safe handling and transfer of energetic nitro-triazole derivatives.

Emergency Response & Spill Management

If the solid material is spilled, do not sweep or brush it. Sweeping generates severe friction and static electricity, which can trigger an explosion.

Protocol: Energetic Spill Cleanup
  • Evacuate and Assess: Step back and ensure no personnel are in the immediate blast radius.

  • Wetting (Thermal Sink): From behind a blast shield, gently spray the spilled powder with a high-boiling, compatible solvent (e.g., water or heavy mineral oil) until completely saturated.

    • Causality: The liquid acts as a thermal sink and physical lubricant, desensitizing the energetic solid against friction.

  • Absorption: Gently place damp spill pads over the wetted material. Do not apply heavy downward pressure.

  • Collection: Use non-sparking, conductive tools (e.g., a wet wooden or conductive silicone scraper) to slide the wetted mass into a conductive, shatter-proof waste container. Keep the waste wet at all times.

Deactivation & Disposal Plan

Energetic nitro-triazoles must never be disposed of in standard solid or liquid waste streams without prior chemical deactivation.

The Causality of Deactivation: By chemically reducing the explosive nitro group (-NO₂) to a stable amino group (-NH₂), we permanently eliminate the internal oxidizer. This breaks the energetic self-propagation cycle, rendering the molecule safe for standard waste processing.

Protocol: Chemical Deactivation
  • Dilution: Suspend the energetic waste in a large excess of methanol or ethanol inside a round-bottom flask.

  • Chemical Reduction: Slowly add an excess of a mild reducing agent, such as Tin(II) chloride (SnCl₂) in aqueous HCl, or Sodium Dithionite (Na₂S₂O₄).

  • Agitation: Stir the mixture gently at ambient temperature behind a blast shield for 12–24 hours. Do not apply external heat.

  • Validation: Analyze an aliquot of the mixture via Thin Layer Chromatography (TLC) or LC-MS.

    • Validation Step: The deactivation is only successful when the starting material peak (the nitro-compound) has completely disappeared, confirming 100% conversion to the non-energetic amino derivative.

  • Disposal: Once validated, neutralize the pH of the solution and dispose of the mixture in your facility's standard aqueous/organic waste stream.

DeactivationPathway A Energetic Waste (Nitro-triazole) B Dilution (Excess Solvent) A->B C Chemical Reduction (SnCl2 or Na2S2O4) B->C D Non-Energetic Amino-triazole C->D E Standard Aqueous Waste Disposal D->E

Chemical deactivation pathway converting energetic nitro-triazoles to safe amino derivatives.

References

  • Wozniak, D. R., Salfer, B., Zeller, M., Byrd, E. F. C., & Piercey, D. G. "Sensitive Energetics from the N-Amination of 4-Nitro-1,2,3-Triazole." ChemistryOpen, vol. 9, no. 8, 2020, pp. 806-811.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。